pan-KRAS-IN-6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H30ClF3N6O3S |
|---|---|
Molecular Weight |
635.1 g/mol |
IUPAC Name |
4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol |
InChI |
InChI=1S/C29H30ClF3N6O3S/c1-28(40)12-38(7-8-41-13-28)25-17-9-18(30)20(16-3-4-19(32)24-23(16)35-26(34)43-24)21(33)22(17)36-27(37-25)42-14-29-5-2-6-39(29)11-15(31)10-29/h3-4,9,15,40H,2,5-8,10-14H2,1H3,(H2,34,35)/t15-,28?,29+/m1/s1 |
InChI Key |
NXVYZWVJBHOCQU-SMWMPNNISA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of pan-KRAS-IN-6
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a central node in signaling pathways that regulate cell proliferation, survival, and differentiation.[1] As one of the most frequently mutated proteins in human cancers, including pancreatic, lung, and colorectal cancers, KRAS has been a primary objective in precision oncology for decades.[2][3][4] The development of inhibitors that can target multiple KRAS mutants, known as pan-KRAS inhibitors, represents a significant therapeutic advancement.[1][5] This document provides a detailed technical overview of the mechanism of action for pan-KRAS-IN-6, a potent, non-covalent pan-KRAS inhibitor. It summarizes key quantitative data, outlines experimental protocols for its characterization, and visualizes its role in cellular signaling.
The KRAS Signaling Cascade and the Role of Pan-Inhibition
KRAS functions as a molecular switch, cycling between an active, guanosine (B1672433) triphosphate (GTP)-bound state and an inactive, guanosine diphosphate (B83284) (GDP)-bound state.[3][6][7] This cycle is regulated by two main classes of proteins: Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless 1 (SOS1), which promote the exchange of GDP for GTP to activate KRAS, and GTPase-Activating Proteins (GAPs), which enhance GTP hydrolysis to inactivate it.[3][6][7] Oncogenic mutations in KRAS impair this GTP hydrolysis, leading to a constitutively active state and sustained downstream signaling through pathways like the MAPK/ERK and PI3K/AKT cascades, driving uncontrolled cell growth.[6][8][9]
Unlike allele-specific inhibitors that target a single mutation (e.g., G12C), pan-KRAS inhibitors are designed to suppress a broad spectrum of KRAS mutants.[10][11] Many modern pan-KRAS inhibitors, including this compound, function by preferentially binding to the inactive, GDP-bound conformation of KRAS.[3][11][12] This mechanism, known as inactive-state selective inhibition, prevents the nucleotide exchange necessary for KRAS activation, effectively blocking all subsequent downstream oncogenic signaling.[2][3]
Mechanism of Action of this compound
This compound (also referred to as compound 12) is a potent pan-KRAS inhibitor that demonstrates high affinity for common KRAS mutants.[13] Its mechanism of action is consistent with other advanced non-covalent inhibitors that target the inactive state of KRAS.
-
Inactive-State Binding: The inhibitor binds to a pocket on the KRAS protein that is accessible when it is in its inactive, GDP-bound form. This binding traps KRAS in this "off" state.[3][12]
-
Inhibition of Nucleotide Exchange: By stabilizing the inactive conformation, this compound blocks the action of GEFs like SOS1. This prevents the loading of GTP, which is the critical step for KRAS activation.[2][6]
-
Suppression of Downstream Signaling: With KRAS activation blocked, the downstream signaling cascades, primarily the MAPK pathway (RAF-MEK-ERK), are suppressed. This is observable by a decrease in the phosphorylation of key effector proteins like ERK.[6][14]
-
Anti-proliferative Effects: The inhibition of these critical growth signals leads to a potent anti-proliferative effect in cancer cells harboring KRAS mutations.[2][13]
The diagram below illustrates the central role of KRAS in the signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The efficacy of this compound has been quantified through various biochemical and cell-based assays. The data highlights its potency against specific KRAS mutants and its effect on cancer cell proliferation.
Table 1: Biochemical Inhibition
| Target Mutant | IC₅₀ (nM) | Assay Type |
| KRAS G12D | 9.79 | Biochemical |
| KRAS G12V | 6.03 | Biochemical |
| Data sourced from MedChemExpress.[13] |
Table 2: Cellular Activity
| Cell Line | KRAS Mutation | IC₅₀ (µM) | Assay Type | Incubation Time (h) |
| AsPC-1 | G12D | 8.8 | Proliferation | 72 |
| Data sourced from MedChemExpress.[13] |
Key Experimental Protocols
The characterization of pan-KRAS inhibitors like this compound relies on standardized in vitro assays to determine their anti-proliferative activity and impact on downstream signaling.
Cell Proliferation Assay (MTS/MTT)
This assay quantifies the dose-dependent effect of the inhibitor on cancer cell viability.
-
Materials:
-
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 3,000-5,000 cells/well and incubated overnight.[1]
-
Compound Treatment: A serial dilution of this compound is prepared and added to the wells. A vehicle control (DMSO) is also included.
-
Incubation: The plate is incubated for 72 hours at 37°C in a 5% CO₂ incubator.[1][13]
-
MTS Addition: After incubation, 20 µL of MTS reagent is added to each well.[1]
-
Reading: The plate is incubated for 1-4 hours, and absorbance is measured at 490 nm using a microplate reader.[1]
-
Data Analysis: Absorbance values are normalized to the vehicle control to calculate the percentage of cell viability. The IC₅₀ value is determined by plotting viability against the log of the inhibitor concentration.[1]
-
Western Blot for Downstream Signaling
This method is used to detect changes in the phosphorylation state of key proteins in the MAPK pathway, such as ERK, to confirm the mechanism of action.
-
Materials:
-
Procedure:
-
Cell Treatment: Cells are seeded in 6-well plates and grown to 70-80% confluency. They are then treated with this compound at various concentrations (e.g., 0.1x, 1x, 10x IC₅₀) for a set time (e.g., 2-24 hours).[1]
-
Protein Extraction: Cells are washed with ice-cold PBS and lysed. Protein concentration is determined via a BCA assay.[1]
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[1]
-
Blocking and Antibody Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and incubated with primary antibodies overnight at 4°C, followed by incubation with the secondary antibody.[1]
-
Detection: The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system. The ratio of phosphorylated protein to total protein is analyzed to determine the extent of pathway inhibition.
-
The logical workflow for evaluating a pan-KRAS inhibitor using these protocols is depicted below.
Therapeutic Implications and Logical Framework
The development of pan-KRAS inhibitors like this compound has broad therapeutic implications. By targeting a wide range of KRAS mutations, these inhibitors can potentially treat a larger patient population than allele-specific drugs.[2][5] The core logic is that blocking the central KRAS oncogenic driver will suppress tumor growth in KRAS-addicted cancers.[14][15]
Conclusion
This compound is a potent inhibitor that targets a broad range of oncogenic KRAS mutants by binding to and stabilizing the inactive GDP-bound state. This mechanism effectively prevents KRAS activation and blocks downstream pro-survival signaling, leading to significant anti-proliferative effects in KRAS-mutant cancer cells. The data and protocols presented in this guide provide a foundational understanding for researchers engaged in the preclinical and clinical development of next-generation RAS-targeted therapies. The continued investigation of such pan-KRAS inhibitors holds substantial promise for patients with KRAS-driven cancers.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 5. researchgate.net [researchgate.net]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of High-Affinity Noncovalent Allosteric KRAS Inhibitors That Disrupt Effector Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. ascopubs.org [ascopubs.org]
- 15. aacrjournals.org [aacrjournals.org]
Pan-KRAS-IN-6: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of pan-KRAS-IN-6, a novel and potent pan-KRAS inhibitor. The information presented is intended for researchers, scientists, and drug development professionals working in the field of oncology and targeted therapies. This compound, also identified as compound 12 in foundational patent literature, represents a significant advancement in the pursuit of broad-spectrum inhibitors for KRAS-mutant cancers.
Discovery and Mechanism of Action
This compound was identified through dedicated research efforts to develop inhibitors capable of targeting multiple KRAS variants, a departure from the first generation of mutant-specific inhibitors. Unlike conventional inhibitors that directly target KRAS, this compound employs a novel mechanism of action. It mediates the formation of a ternary complex involving the intracellular chaperone protein, Cyclophilin A (CypA), and the KRAS protein. The formation of this stable KRAS:this compound:CypA complex introduces steric hindrance that blocks the interaction of KRAS with its downstream effector proteins, such as RAF. This disruption effectively inhibits the activation of critical oncogenic signaling pathways, including the MAPK and PI3K-AKT cascades, thereby impeding tumor cell growth and proliferation.[1]
Quantitative Biological Data
This compound has demonstrated potent inhibitory activity against key KRAS mutations in biochemical assays and significant anti-proliferative effects in cancer cell lines.
| Compound | Target | Assay Type | IC50 (nM) |
| This compound | KRAS G12D | Biochemical | 9.79 |
| This compound | KRAS G12V | Biochemical | 6.03 |
Table 1: Biochemical inhibitory activity of this compound against KRAS mutants.[2][3][4]
| Compound | Cell Line | KRAS Mutation | Assay Type | IC50 (µM) |
| This compound | AsPC-1 | G12D | Cell Proliferation | 8.8 |
Table 2: Anti-proliferative activity of this compound in a KRAS-mutant cancer cell line.[2][4]
Experimental Protocols
Synthesis of this compound (Compound 12)
The synthesis of this compound is detailed in patent literature and involves a multi-step process. A representative synthetic scheme is outlined below, based on the procedures described for analogous compounds in the patent.
Step 1: Synthesis of Intermediate INT-12 The synthesis of the core intermediate INT-12 is a critical precursor to the final compound. The specific reagents and conditions for the formation of INT-12 are described in the patent literature and involve standard organic chemistry transformations.
Step 2: Coupling and Final Synthesis of Compound 12 Intermediate INT-15 is replaced with INT-12 in a similar reaction sequence as described for other compounds in the patent. The final steps involve coupling reactions to introduce the side chains and functional groups present in this compound. The resulting product is a mixture of diastereomers (12 and 12'), which can be separated by chromatographic techniques. This compound (compound 12) is identified as the less polar diastereomer with a longer retention time in LC-MS and HPLC analysis.[1]
Cell Proliferation Assay
The anti-proliferative activity of this compound was assessed using a standard cell viability assay, such as the MTS or MTT assay.
1. Cell Culture and Seeding:
-
AsPC-1 cells, which harbor the KRAS G12D mutation, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
2. Compound Treatment:
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of the compound are made in the culture medium.
-
The cells are treated with varying concentrations of this compound for 72 hours. A vehicle control (DMSO) is also included.
3. Cell Viability Measurement:
-
After the 72-hour incubation period, a cell viability reagent (e.g., MTS) is added to each well.
-
The plates are incubated for 1-4 hours at 37°C.
-
The absorbance is measured at 490 nm using a microplate reader.
4. Data Analysis:
-
The background absorbance is subtracted, and the data is normalized to the vehicle control to determine the percentage of cell viability.
-
The IC50 value is calculated by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[2][4]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for synthesis and evaluation.
References
Pan-KRAS-IN-6: A Technical Guide to its Structural Biology and Binding Pocket
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structural biology and binding mechanism of pan-KRAS inhibitors, with a focus on the principles guiding the interaction of compounds like pan-KRAS-IN-6. Due to the limited public availability of specific structural data for this compound, this document will leverage detailed information from the well-characterized, structurally related pan-KRAS inhibitor, BI-2865, as a representative model to illustrate the core concepts of non-covalent, pan-mutant KRAS inhibition.
Introduction to Pan-KRAS Inhibition
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a molecular switch in cellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common drivers of human cancers, including pancreatic, colorectal, and lung cancers.[2][3] These mutations often lock KRAS in a constitutively active, GTP-bound state, leading to uncontrolled cell growth.[3]
Historically, KRAS was considered "undruggable" due to its smooth surface and high affinity for GTP.[2] The development of covalent inhibitors targeting the KRAS G12C mutant marked a significant breakthrough.[2] However, the diversity of KRAS mutations necessitates the development of "pan-KRAS" inhibitors that are effective against a broad range of mutants. This compound and similar non-covalent inhibitors represent a promising therapeutic strategy to address this challenge.[4][5] These inhibitors typically bind to an allosteric pocket, known as the Switch-II pocket, trapping KRAS in its inactive, GDP-bound state.[6]
Quantitative Analysis of Pan-KRAS Inhibitor Activity
The efficacy of pan-KRAS inhibitors is determined through various biochemical and cellular assays. The data presented below summarizes the inhibitory activity of this compound and the binding affinity of the representative pan-KRAS inhibitor BI-2865 against various KRAS mutants.
| Compound | Assay Type | KRAS Mutant | Value | Reference |
| This compound | Biochemical Inhibition | KRAS G12D | IC₅₀ = 9.79 nM | [5] |
| (Compound 12) | KRAS G12V | IC₅₀ = 6.03 nM | [5] | |
| Cell Proliferation | ASPC-1 (G12D) | IC₅₀ = 8.8 µM | [5] | |
| BI-2865 | Binding Affinity (KD) | Wild-Type | 6.9 nM | [7] |
| KRAS G12C | 4.5 nM | [7] | ||
| KRAS G12D | 32 nM | [7] | ||
| KRAS G12V | 26 nM | [7] | ||
| KRAS G13D | 4.3 nM | [7] | ||
| Cell Proliferation | BaF3 (G12C, G12D, G12V) | Mean IC₅₀ ≈ 140 nM | [7] |
Structural Biology of the Pan-KRAS Inhibitor Binding Pocket
The binding of non-covalent pan-KRAS inhibitors occurs in a transient, allosteric pocket located between Switch-I and Switch-II of the KRAS protein, often referred to as the Switch-II pocket. This pocket is accessible in the inactive, GDP-bound state of KRAS. The crystal structure of KRAS in complex with BI-2865 (PDB ID: 8AZY) provides a detailed view of the molecular interactions that underpin pan-KRAS inhibition.[8]
Key Interacting Residues:
The binding of BI-2865 to the Switch-II pocket is characterized by a network of non-covalent interactions with several key amino acid residues:
-
Direct Ionic Interaction: A direct ionic bond is formed with the side chain of Glutamic acid 62 (E62) .[7]
-
Water-Mediated Hydrogen Bonds: A network of hydrogen bonds, mediated by water molecules, is established with the side chain of Arginine 68 (R68) and the main chain carbonyl of Glutamine 61 (Q61) .[7]
-
Other Key Interactions: The inhibitor is further stabilized within the pocket through interactions with residues such as Aspartic acid 69 (D69) , Aspartic acid 92 (D92) , and Glutamine 99 (Q99) .[6]
The ability of pan-KRAS inhibitors to bind to this pocket across different KRAS mutants is due to the highly conserved nature of these key interacting residues. The inhibitors exploit the dynamic nature of the Switch-II region, which cycles between "open" and "closed" conformations, to access their binding site.
Experimental Protocols
The characterization of pan-KRAS inhibitors involves a suite of biochemical and structural biology techniques. Below are detailed methodologies for key experiments.
Protein Expression and Purification of KRAS
-
Transformation: Plasmids containing the human KRAS gene (residues 1-169) with a hexa-histidine tag are transformed into Escherichia coli BL21 (DE3) cells.[9]
-
Cell Culture: The transformed cells are grown in a suitable medium (e.g., Terrific Broth) at 37°C until an optical density at 600 nm (OD600) of 0.6-0.8 is reached.
-
Protein Expression: Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.5 mM, and the culture is incubated overnight at 18°C.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer containing Tris-HCl, NaCl, MgCl2, and a protease inhibitor cocktail. The cells are then lysed by sonication.
-
Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column. The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins. The His-tagged KRAS protein is then eluted with a high-concentration imidazole buffer.
-
Size-Exclusion Chromatography: The eluted protein is further purified by size-exclusion chromatography to remove aggregates and ensure a homogenous protein sample. The purity of the protein is assessed by SDS-PAGE.
X-ray Crystallography of KRAS-Inhibitor Complex
-
Complex Formation: The purified KRAS protein is incubated with a molar excess of the pan-KRAS inhibitor (e.g., BI-2865) to ensure complete binding.
-
Crystallization: The KRAS-inhibitor complex is concentrated and used for crystallization screening using the hanging drop vapor diffusion method.[9] A variety of crystallization screens are tested at different temperatures to identify optimal conditions for crystal growth.
-
Data Collection: Single crystals are cryo-protected and flash-frozen in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.
-
Structure Determination and Refinement: The diffraction data are processed, and the structure is solved by molecular replacement using a previously determined KRAS structure as a search model. The model is then refined to fit the experimental data, and the inhibitor molecule is built into the electron density map.[8]
Biochemical Binding and Activity Assays
A variety of assays can be employed to quantify the binding affinity and functional inhibition of pan-KRAS inhibitors.
a) Surface Plasmon Resonance (SPR) for Binding Affinity (KD):
-
Immobilization: Purified KRAS protein is immobilized on the surface of an SPR sensor chip.
-
Binding Measurement: A series of concentrations of the pan-KRAS inhibitor are flowed over the sensor chip surface. The change in the refractive index at the surface, which is proportional to the mass of the bound inhibitor, is measured in real-time.
-
Data Analysis: The association and dissociation rates are measured, and the equilibrium dissociation constant (KD) is calculated to determine the binding affinity.
b) Nucleotide Exchange Assay (IC₅₀):
-
Principle: This assay measures the ability of an inhibitor to block the exchange of GDP for a fluorescently labeled GTP analog, often catalyzed by the guanine (B1146940) nucleotide exchange factor (GEF) SOS1.[10]
-
Procedure: KRAS protein is pre-loaded with GDP. The inhibitor is incubated with the KRAS-GDP complex. The reaction is initiated by the addition of a fluorescent GTP analog and SOS1.
-
Detection: The increase in fluorescence upon the binding of the fluorescent GTP analog to KRAS is monitored over time.
-
Analysis: The initial rates of nucleotide exchange are plotted against the inhibitor concentration to determine the half-maximal inhibitory concentration (IC₅₀).
Visualizations
KRAS Signaling Pathway and Pan-KRAS Inhibition
Caption: KRAS signaling pathway and the mechanism of pan-KRAS inhibition.
Experimental Workflow for Pan-KRAS Inhibitor Characterization
Caption: Workflow for the characterization of a novel pan-KRAS inhibitor.
References
- 1. The current understanding of KRAS protein structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 3. Mutant KRAS inhibitors enter the scene of precision therapeutics for pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. rcsb.org [rcsb.org]
- 9. Revealing Functional Hotspots: Temperature-Dependent Crystallography of K-RAS Highlights Allosteric and Druggable Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Pan-KRAS Inhibition: A Technical Guide to Targeting Both Nucleotide States
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) protein is a small GTPase that functions as a critical molecular switch in cellular signaling, cycling between an inactive GDP-bound state and an active GTP-bound state. Oncogenic mutations in KRAS, present in approximately 20-30% of all human cancers, impair its ability to hydrolyze GTP, locking the protein in a constitutively active state and driving uncontrolled cell proliferation and survival through downstream pathways like the MAPK cascade.
For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the lack of well-defined binding pockets. The recent development of covalent inhibitors specifically targeting the KRAS G12C mutant has marked a paradigm shift, validating direct KRAS inhibition as a therapeutic strategy. However, these inhibitors are allele-specific and target only the inactive, GDP-bound conformation. A significant unmet need remains for therapies that can target the much broader population of non-G12C KRAS mutants (such as G12D and G12V) and overcome resistance mechanisms.
A new frontier in KRAS-targeted therapy is the development of pan-KRAS inhibitors that can bind to the protein regardless of the specific mutation or its nucleotide-bound state (GDP or GTP). This technical guide explores the core principles, methodologies, and data related to this emerging class of inhibitors. While the specific compound pan-KRAS-IN-6 lacks sufficient public data for a detailed analysis, this document will focus on well-characterized examples of inhibitors that, like the conceptual this compound, are designed to engage both the "ON" (GTP-bound) and "OFF" (GDP-bound) states of KRAS, representing a promising strategy to achieve broader and more durable clinical responses.
The KRAS Activation Cycle and Downstream Signaling
KRAS signaling is initiated by the exchange of GDP for GTP, a process facilitated by Guanine Nucleotide Exchange Factors (GEFs) like SOS1. In its GTP-bound state, KRAS undergoes a conformational change, primarily in its Switch I and Switch II regions, allowing it to bind and activate downstream effector proteins such as RAF kinases (ARAF, BRAF, CRAF). This binding initiates the RAF-MEK-ERK (MAPK) signaling cascade, which ultimately promotes cell proliferation, differentiation, and survival. The signal is terminated when GTPase Activating Proteins (GAPs) facilitate the hydrolysis of GTP back to GDP, returning KRAS to its inactive state. Oncogenic mutations disrupt this cycle, leading to an accumulation of active, GTP-bound KRAS.
Mechanism of Dual-State Pan-KRAS Inhibition
Unlike G12C-specific inhibitors that rely on trapping the inactive GDP-state, inhibitors targeting both nucleotide states must bind to a region of KRAS that remains accessible regardless of the conformation of the Switch I and II regions. Some inhibitors achieve this by forming unique interactions, such as a salt bridge with the mutant aspartate residue in KRAS G12D, which allows binding to an allosteric pocket adjacent to the nucleotide in both GDP and GTP-bound conformations[1]. This dual-state engagement provides two distinct mechanisms of action:
-
Inhibition of Activation: By binding to the GDP-bound state, the inhibitor can sterically hinder the interaction with GEFs like SOS1, preventing nucleotide exchange and locking KRAS in its inactive form.
-
Inhibition of Effector Binding: By binding to the active GTP-bound state, the inhibitor can disrupt the conformation of the Switch regions required for effector engagement, thereby blocking downstream signaling even after KRAS has been activated.
Quantitative Data for Representative Pan-KRAS (ON/OFF) Inhibitors
The following tables summarize publicly available data for well-characterized inhibitors that demonstrate engagement with both GDP- and GTP-bound KRAS.
Table 1: Biochemical Potency & Binding Affinity
| Inhibitor | Target | Nucleotide State | Assay Type | KD / IC50 | Reference |
|---|---|---|---|---|---|
| JAB-23E73 | KRAS G12D | GDP ("OFF") | Biochemical | Sub-nM to nM IC50 | [2] |
| KRAS G12D | GTP ("ON") | Biochemical | Double-digit nM IC50 | [2] | |
| KRAS G12A/V, G13D | GDP ("OFF") | Biochemical | Sub-nM to nM IC50 | [2] | |
| KRAS G12A/V, G13D | GTP ("ON") | Biochemical | Double-digit nM IC50 | [2] | |
| KRAS G12D | GDP | SPR | Sub-nM KD | [2] | |
| KRAS G12D | GTP | SPR | Sub-nM KD | [2] | |
| TH-Z835 | KRAS G12D | GDP | ITC | KD = 16.7 nM | [1] |
| KRAS G12D | GMPPNP (GTP analog) | ITC | KD = 11.2 nM | [1] | |
| ACA-14 | KRAS G12D | GDP | Fluorescence Pol. | Kd = 2.4 µM | [3] |
| KRAS G12D | GppNHp (GTP analog) | Fluorescence Pol. | Kd = 1.3 µM | [3] | |
| KRAS WT | GDP | Fluorescence Pol. | Kd = 2.0 µM | [3] |
| | KRAS WT | GppNHp (GTP analog) | Fluorescence Pol. | Kd = 0.2 µM |[3] |
Table 2: Cellular Activity
| Inhibitor | Cell Line | KRAS Mutation | Assay Type | IC50 | Reference |
|---|---|---|---|---|---|
| JAB-23E73 | Various | G12D, G12V, G12A, G13D | Cell Viability | Single-digit nM | [2] |
| Various | G12D, G12V, G12A, G13D | p-ERK Inhibition | Sub-nM to nM | [2] | |
| ACA-14 | AsPC-1 | G12D | Cell Growth | ~10 µM | [3] |
| | HCT116 | G13D | Cell Growth | ~10 µM |[3] |
Key Experimental Protocols
Detailed below are methodologies commonly employed to characterize pan-KRAS inhibitors that target both nucleotide states.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinity (KD) and kinetics (association rate ka, dissociation rate kd) of an inhibitor to KRAS in real-time.
Methodology:
-
Protein Immobilization: Recombinant, purified KRAS protein (e.g., KRAS G12D) is loaded with either a non-hydrolyzable GTP analog (e.g., GMPPNP) or GDP. The protein is then immobilized onto the surface of an SPR sensor chip (e.g., a Series S CM5 chip) via amine coupling or affinity capture (e.g., using a biotinylated C-terminus).
-
Analyte Injection: A series of concentrations of the test inhibitor (analyte) are prepared in running buffer and injected sequentially over the sensor chip surface.
-
Data Acquisition: The change in refractive index at the surface, which is proportional to the mass of analyte binding to the immobilized KRAS, is measured in real-time and recorded as a sensorgram (Response Units vs. Time).
-
Analysis: Both the association and dissociation phases of the binding interaction are monitored. The resulting sensorgrams are fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to calculate the ka, kd, and the equilibrium dissociation constant (KD = kd/ka).
-
Procedure Repetition: The entire process is repeated using KRAS loaded with the alternate nucleotide to determine the binding kinetics to both the "ON" and "OFF" states.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (KD, stoichiometry (n), enthalpy ΔH, and entropy ΔS).
Methodology:
-
Sample Preparation: Purified KRAS protein is loaded with either GDP or a GTP analog and placed in the ITC sample cell. The test inhibitor is loaded into the injection syringe at a concentration typically 10-15 times that of the protein.
-
Titration: The inhibitor is injected into the protein solution in a series of small, precise aliquots at a constant temperature.
-
Heat Measurement: A sensitive calorimeter measures the minute heat changes that occur after each injection as the inhibitor binds to KRAS. A reference cell containing buffer is used to subtract the heat of dilution.
-
Data Analysis: The heat change per injection is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
-
Procedure Repetition: The experiment is repeated with KRAS loaded with the alternate nucleotide.
SOS1-Catalyzed Nucleotide Exchange Assay (TR-FRET)
This assay measures the ability of an inhibitor to block the activation of KRAS by preventing the GEF-mediated exchange of GDP for GTP.
Methodology:
-
Reaction Setup: GDP-loaded KRAS is incubated with the test inhibitor at various concentrations.
-
Initiation of Exchange: The exchange reaction is initiated by the addition of a catalytic domain of the GEF, SOS1, and a fluorescently labeled, non-hydrolyzable GTP analog (e.g., Eu-GTP, which serves as the FRET donor).
-
Effector Addition: After a set incubation period, an effector protein known to bind only GTP-KRAS, such as the RAS Binding Domain (RBD) of CRAF labeled with a FRET acceptor (e.g., APC), is added.
-
Signal Detection: If nucleotide exchange occurs, the Eu-GTP binds to KRAS, which then binds to the APC-labeled RBD. This brings the donor and acceptor into proximity, generating a high TR-FRET signal. If the inhibitor successfully blocks exchange, KRAS remains GDP-bound, does not bind the RBD, and a low TR-FRET signal is observed.
-
Data Analysis: The TR-FRET signal is plotted against inhibitor concentration to determine an IC50 value for the inhibition of nucleotide exchange.
Cellular Target Engagement and Pathway Inhibition (Western Blot)
This assay confirms that the inhibitor can engage KRAS in a cellular context and suppress its downstream signaling.
Methodology:
-
Cell Treatment: Cancer cell lines harboring a KRAS mutation (e.g., AsPC-1 with KRAS G12D) are treated with increasing concentrations of the inhibitor for a defined period (e.g., 2-4 hours).
-
Cell Lysis: The cells are washed and lysed to release total cellular proteins. Protein concentration is quantified using a standard method like a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each treatment condition are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for phosphorylated ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH). It is then incubated with corresponding secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the light emitted is captured using an imaging system.
-
Analysis: The intensity of the p-ERK band is normalized to the total ERK band for each condition. The level of p-ERK inhibition is plotted against inhibitor concentration to determine the cellular IC50 for pathway suppression.
Conclusion
The development of pan-KRAS inhibitors capable of targeting both the active, GTP-bound and inactive, GDP-bound forms of the oncoprotein represents a pivotal advancement in cancer therapy. By employing a dual mechanism of action—blocking both nucleotide exchange and effector engagement—these agents have the potential to provide more profound and durable inhibition of KRAS signaling across a wide spectrum of mutations. The experimental protocols detailed herein, from biophysical assays like SPR and ITC to functional biochemical and cellular assays, provide a robust framework for the discovery and characterization of this promising new class of cancer therapeutics. The continued investigation and clinical development of these dual-state inhibitors hold the promise of expanding the reach of targeted therapy to a larger population of patients with KRAS-driven cancers.
References
Pan-KRAS-IN-6: A Technical Guide to its Impact on Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mutations in the KRAS proto-oncogene are among the most prevalent drivers of human cancers, yet for decades, KRAS was considered an "undruggable" target. The emergence of pan-KRAS inhibitors, such as pan-KRAS-IN-6, represents a significant advancement in oncology, offering the potential to target a broad spectrum of KRAS mutations. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound and related pan-KRAS inhibitors. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key cellular processes to support further research and drug development in this critical area.
Mechanism of Action
Pan-KRAS inhibitors, including this compound, function by non-covalently binding to the inactive, GDP-bound state of KRAS. This binding event prevents the nucleotide exchange from GDP to GTP, a critical step for KRAS activation. By locking KRAS in its inactive conformation, these inhibitors effectively block downstream signaling cascades that are essential for tumor cell proliferation and survival.[1][2]
Core Affected Cellular Pathways
The primary cellular signaling networks disrupted by pan-KRAS inhibitors are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT pathways.[3][4] Constitutive activation of these pathways by mutant KRAS is a hallmark of many cancers.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is a crucial signaling cascade that regulates cell growth, proliferation, and differentiation. Upon activation, KRAS recruits and activates RAF kinases, which in turn phosphorylate and activate MEK. Activated MEK then phosphorylates and activates the final effector in this cascade, ERK. Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, driving cell cycle progression. Pan-KRAS inhibitors effectively suppress this pathway by preventing the initial KRAS activation, leading to a reduction in p-ERK levels.[5]
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway
The PI3K/AKT pathway is another critical downstream effector of KRAS, playing a key role in promoting cell survival and inhibiting apoptosis. Activated KRAS binds to and activates PI3K, which then phosphorylates PIP2 to generate PIP3. PIP3 serves as a docking site for AKT and PDK1, leading to the phosphorylation and activation of AKT. Activated AKT (p-AKT) then phosphorylates a variety of downstream targets that regulate cell survival, growth, and metabolism. Inhibition of KRAS by pan-KRAS inhibitors also leads to the downregulation of this pathway, although some studies suggest the MAPK pathway is more sensitive to pan-KRAS inhibition.
Other Potential Pathways
While the MAPK and PI3K/AKT pathways are the most well-characterized downstream targets of KRAS, other signaling pathways may also be affected by pan-KRAS inhibition. These include the RalGDS-Ral pathway, which is involved in cytoskeletal organization and vesicle transport, and pathways regulated by TIAM1-RAC, which are implicated in cell migration. The extent to which this compound impacts these pathways requires further investigation.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant pan-KRAS inhibitors. This data is crucial for comparing the potency and efficacy of these compounds.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 | Reference |
| KRAS G12D | Biochemical | 9.79 nM | |
| KRAS G12V | Biochemical | 6.03 nM | |
| ASPC-1 Cell Growth | Cell-based | 8.8 µM |
Table 2: Anti-proliferative Activity of Representative Pan-KRAS Inhibitors in PDAC Cell Lines
| Compound | Cell Line (KRAS Mutation) | IC50 (µM) | Reference |
| BAY-293 | PANC-1 (G12D) | 0.95 | |
| BAY-293 | MIA PaCa-2 (G12C) | 1.34 | |
| BAY-293 | AsPC-1 (G12D) | 6.64 | |
| BI-2852 | PANC-1 (G12D) | >100 | |
| BI-2852 | MIA PaCa-2 (G12C) | 18.83 |
Note: Data for BAY-293 and BI-2852 are provided as representative examples of pan-KRAS inhibitor activity.
Experimental Protocols
Detailed methodologies are essential for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effects of pan-KRAS inhibitors.
Western Blot Analysis for Downstream Signaling
This protocol is used to quantify the phosphorylation status of key proteins in the MAPK and PI3K/AKT pathways.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., PANC-1, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of the pan-KRAS inhibitor or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-ERK, total ERK, p-AKT, and total AKT overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal for each target.
-
Cell Proliferation Assay (e.g., MTS/MTT Assay)
This assay measures the effect of the inhibitor on cell viability and proliferation.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pan-KRAS inhibitor in culture medium.
-
Add the diluted inhibitor or vehicle control to the wells.
-
Incubate the plate for 72 hours at 37°C.
-
-
MTS/MTT Assay:
-
Add MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of the inhibitor to KRAS within the cellular environment.
-
Cell Treatment:
-
Treat cultured cells with the pan-KRAS inhibitor or vehicle control.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples across a range of temperatures in a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells using freeze-thaw cycles.
-
Centrifuge the lysates at high speed to separate the soluble and aggregated protein fractions.
-
-
Analysis of Soluble Fraction:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble KRAS at each temperature point by Western blotting.
-
-
Data Analysis:
-
Plot the amount of soluble KRAS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
-
Conclusion
This compound and other pan-KRAS inhibitors represent a promising therapeutic strategy for a wide range of KRAS-driven cancers. Their ability to lock KRAS in an inactive state leads to the potent inhibition of the MAPK and PI3K/AKT signaling pathways, which are critical for tumor cell proliferation and survival. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug developers working to advance these novel therapies into the clinic. Further investigation into the broader effects of these inhibitors on other cellular pathways and the mechanisms of potential resistance will be crucial for maximizing their therapeutic potential.
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 4. Drugging KRAS: current perspectives and state-of-art review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Pan-KRAS-IN-6: Mechanism and Impact on Downstream RAF-MEK-ERK Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pan-KRAS-IN-6, a potent, non-covalent inhibitor targeting a broad range of KRAS mutants. KRAS is a pivotal oncogene, with its mutations driving a significant portion of human cancers, including pancreatic, lung, and colorectal cancers.[1] The development of inhibitors that can target multiple KRAS variants, or "pan-KRAS" inhibitors, represents a significant therapeutic advancement.[2] This document details the mechanism of action of this compound, its quantitative effects on cancer cell proliferation, and its impact on the critical downstream RAF-MEK-ERK signaling pathway.
Mechanism of Action: Inactive State Inhibition
This compound functions by preferentially binding to the inactive, GDP-bound state of KRAS.[3] This action blocks the subsequent nucleotide exchange process, which is critical for KRAS activation.[1] Guanine nucleotide exchange factors (GEFs), such as SOS1, facilitate the exchange of GDP for GTP, switching KRAS to its active, signal-transducing state.[4] By locking KRAS in its inactive conformation, this compound effectively prevents its interaction with downstream effectors, thereby inhibiting oncogenic signaling.[1][3] This mechanism is selective for KRAS isoforms over HRAS and NRAS.[1][3]
Effect on Downstream RAF-MEK-ERK Pathway
The RAS proteins are critical upstream regulators of multiple signaling cascades, most notably the RAF-MEK-ERK (MAPK) pathway, which governs cell proliferation, differentiation, and survival.[5][6] Upon activation (GTP-binding), KRAS recruits and activates RAF kinases at the cell membrane.[7] This initiates a phosphorylation cascade where activated RAF phosphorylates and activates MEK, which in turn phosphorylates and activates ERK.[7] Activated, phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate gene expression, driving cell cycle progression.
By preventing the initial activation of KRAS, this compound leads to a dose-dependent reduction in the phosphorylation of downstream effectors.[4] Treatment of KRAS-mutant cancer cells with pan-KRAS inhibitors results in a significant decrease in the levels of phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK), effectively shutting down this key oncogenic signaling pathway.[4][8]
Quantitative Data
The potency of this compound has been evaluated across various KRAS mutant cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its biochemical and anti-proliferative activity.
Table 1: Biochemical Activity of this compound
| KRAS Mutant | Biochemical IC50 (nM) | Citation |
|---|---|---|
| G12D | 9.79 | [9] |
| G12V | 6.03 |[9] |
Table 2: Anti-proliferative Activity of this compound
| Cell Line | KRAS Mutation | Cellular IC50 (µM) | Citation |
|---|
| AsPC-1 | G12D | 8.8 |[9] |
Note: The data indicates potent biochemical inhibition of KRAS nucleotide exchange and effective, though less potent, inhibition of cell proliferation in a KRAS G12D mutant pancreatic cancer cell line.
Experimental Protocols
This section details standardized methodologies for assessing the efficacy of pan-KRAS inhibitors like this compound.
This assay quantifies the effect of the inhibitor on cancer cell growth.
-
Objective: To determine the concentration of this compound required to inhibit the proliferation of a cancer cell line by 50%.
-
Protocol:
-
Cell Plating: Seed cancer cells (e.g., AsPC-1, SW480) in 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[9][10]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the existing medium from the cells and add the medium containing various concentrations of the inhibitor. Include a vehicle-only control (e.g., DMSO).[2]
-
Incubation: Incubate the treated cells for a specified period, typically 72 hours, to allow for effects on proliferation.[4][9]
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, alamarBlue) to each well according to the manufacturer's instructions.[4][10]
-
Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.[10]
-
Analysis: Normalize the data to the vehicle control (set to 100% viability). Plot the normalized viability against the logarithm of the inhibitor concentration and use a non-linear regression model to calculate the IC50 value.[10]
-
This technique is used to measure the levels of key proteins and their phosphorylation status, providing direct evidence of pathway inhibition.[8]
-
Objective: To quantify the inhibition of KRAS downstream signaling by measuring the phosphorylation of ERK.[2]
-
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., PANC-1, MIA PaCa-2) in 6-well plates and grow to 70-80% confluency.[2][10]
-
Treatment: Treat cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 3, 24, or 48 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. A loading control like GAPDH or β-actin should also be used.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity to determine the ratio of p-ERK to total ERK.[8]
-
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 6. RAF/MEK dependence of KRAS mutant pancreatic ductal adenocarcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Central Role for RAF→MEK→ERK Signaling in the Genesis of Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. EGFR blockade confers sensitivity to pan-RAS inhibitors in KRAS-mutated cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
A Technical Guide to pan-KRAS-IN-6: A Chemical Probe for KRAS Biology
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
KRAS is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and lung cancers.[1][2] For decades, it was considered "undruggable" due to the picomolar affinity of its natural ligand, GTP, and the absence of deep allosteric pockets on its surface.[3][4] The development of allele-specific covalent inhibitors for the KRAS G12C mutant has been a landmark achievement, yet this addresses only a fraction of KRAS-driven malignancies.[1] Pan-KRAS inhibitors, which target multiple KRAS mutants, represent a critical therapeutic strategy to address a broader patient population.
This technical guide focuses on pan-KRAS-IN-6 , a potent, non-covalent, pan-KRAS inhibitor. It details the compound's mechanism of action, binding affinities, and cellular effects. Furthermore, this document provides comprehensive, standardized protocols for key biochemical and cell-based assays essential for characterizing this compound and similar inhibitors, alongside visualizations of critical pathways and experimental workflows.
Mechanism of Action
This compound is an inactive-state selective inhibitor. Unlike active KRAS which is bound to guanosine (B1672433) triphosphate (GTP), this compound preferentially binds to the inactive, guanosine diphosphate (B83284) (GDP)-bound conformation of KRAS. This binding event traps KRAS in its "off" state, sterically hindering the interaction with guanine (B1146940) nucleotide exchange factors (GEFs), such as SOS1. By preventing GEF-mediated exchange of GDP for GTP, the inhibitor effectively blocks the activation of KRAS, thereby suppressing downstream oncogenic signaling pathways.
A key feature of this class of inhibitors is its selectivity for KRAS over other RAS isoforms (HRAS and NRAS). This selectivity is achieved by exploiting subtle differences in the amino acid sequences within the GTPase domains of the RAS family proteins. The ability of this compound to inhibit multiple common KRAS mutants (e.g., G12D, G12V) suggests that these oncoproteins, contrary to earlier beliefs, undergo nucleotide cycling in cancer cells, providing a window for the inhibitor to access and bind the transient GDP-bound state.
Quantitative Data and Biological Activity
This compound demonstrates potent inhibitory activity against key oncogenic KRAS mutants in biochemical assays and effectively suppresses the growth of KRAS-mutant cancer cell lines.
Table 1: Biochemical Inhibitory Activity
This table summarizes the half-maximal inhibitory concentration (IC50) of this compound against various KRAS mutants. These values typically represent the concentration of the inhibitor required to reduce the activity of the target protein by 50% in a biochemical assay, such as a nucleotide exchange assay.
| Target Mutant | IC50 (nM) | Assay Type |
| KRAS G12D | 9.79 | Nucleotide Exchange |
| KRAS G12V | 6.03 | Nucleotide Exchange |
| Data sourced from MedchemExpress and ChemicalBook. |
Table 2: Cellular Anti-proliferative Activity
This table shows the IC50 value for this compound in a cell-based proliferation assay, indicating the concentration required to inhibit the growth of a cancer cell line by 50%.
| Cell Line | KRAS Mutation | IC50 (µM) | Incubation Time (h) |
| AsPC-1 | G12D | 8.8 | 72 |
| Data sourced from MedchemExpress. |
Experimental Protocols
The characterization of pan-KRAS inhibitors like this compound relies on a suite of robust biochemical and cellular assays. The following sections provide detailed methodologies for these essential experiments.
TR-FRET Assay for Inhibitor Binding
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a high-throughput method to quantify the binding of an inhibitor to KRAS by measuring the disruption of a protein-ligand interaction.
-
Principle: The assay measures the proximity between a Europium (Eu)-labeled anti-tag antibody bound to a tagged KRAS protein (donor) and a fluorescently-labeled, non-hydrolyzable GTP analog (acceptor). When the GTP analog is bound to KRAS, FRET occurs. A competitive inhibitor like this compound will displace the fluorescent GTP analog, leading to a loss of the FRET signal.
-
Materials:
-
Purified, His-tagged recombinant KRAS mutant protein.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP).
-
This compound stock solution in DMSO.
-
Europium-labeled anti-His antibody (FRET donor).
-
Fluorescently-labeled non-hydrolyzable GTP analog (e.g., BODIPY-GTP) (FRET acceptor).
-
Low-volume 384-well white microplates.
-
TR-FRET compatible plate reader.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer with a constant, low percentage of DMSO.
-
Dispense 2 µL of the inhibitor dilutions into the wells of a 384-well plate. Include a vehicle control (DMSO) for no-inhibition and a no-protein control for background.
-
Add 4 µL of tagged KRAS mutant protein to each well at a final concentration optimized for the assay window.
-
Prepare a detection mix containing the Eu-labeled antibody and the fluorescent GTP analog in assay buffer.
-
Add 4 µL of the detection mix to all wells.
-
Incubate the plate for 60-120 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Read the plate on a TR-FRET reader, measuring emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths after a pulsed excitation (e.g., 340 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal for each well.
-
Normalize the data using the no-inhibition (0%) and no-protein (100% inhibition) controls.
-
Plot the normalized signal ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay quantifies inhibitor binding to a target protein within living cells, providing a more physiologically relevant measure of target engagement.
-
Principle: The assay measures energy transfer between a KRAS protein fused to NanoLuc® Luciferase (energy donor) and a cell-permeable fluorescent tracer that reversibly binds to the KRAS active site (energy acceptor). When the tracer binds, a BRET signal is generated. A competitive inhibitor will displace the tracer, causing a loss of BRET signal.
-
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid encoding NanoLuc®-KRAS fusion protein.
-
Transfection reagent.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Tracer specific for KRAS.
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.
-
This compound stock solution in DMSO.
-
White 96-well or 384-well cell culture plates.
-
BRET-capable plate reader.
-
-
Procedure:
-
Seed HEK293 cells in a 6-well plate and transfect with the NanoLuc®-KRAS plasmid.
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM.
-
Plate the cells into a white assay plate.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the NanoBRET™ Tracer for 2 hours.
-
Add the this compound dilutions to the cells and incubate for another 2 hours at 37°C, 5% CO₂.
-
Add the Nano-Glo® Substrate (mixed with the extracellular inhibitor) to all wells according to the manufacturer's protocol.
-
Read the plate within 10 minutes on a plate reader equipped with filters for donor emission (e.g., 450 nm) and acceptor emission (e.g., >600 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the BRET ratio to the vehicle control (0% inhibition).
-
Plot the normalized BRET ratio against the inhibitor concentration and fit to a dose-response curve to determine the IC50.
-
Western Blot Analysis of p-ERK Inhibition
This assay assesses the functional consequence of KRAS inhibition by measuring the phosphorylation level of a key downstream effector, ERK, in the MAPK pathway.
-
Principle: Cancer cells are treated with the inhibitor, and protein lysates are analyzed by Western blot. The level of phosphorylated ERK (p-ERK) is measured and normalized to the total amount of ERK protein to determine if the inhibitor blocks the signaling cascade.
-
Materials:
-
KRAS-mutant cancer cell line (e.g., PANC-1).
-
6-well plates.
-
This compound stock solution in DMSO.
-
RIPA Lysis Buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate and imaging system.
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x the proliferation IC50) and a vehicle control for a specified time (e.g., 2-24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Clarify lysates by centrifugation and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (e.g., 20 µg) in Laemmli buffer and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-p-ERK or anti-total-ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
For each sample, normalize the p-ERK signal to the total ERK signal.
-
Compare the normalized p-ERK levels in treated samples to the vehicle control to determine the extent of pathway inhibition.
-
Cell Proliferation Assay (MTS/MTT)
This assay determines the dose-dependent effect of an inhibitor on the viability and proliferation of cancer cells over a longer time course.
-
Principle: MTS or MTT are tetrazolium salts that are reduced by metabolically active cells into a colored formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
-
Materials:
-
KRAS-mutant and KRAS wild-type cancer cell lines.
-
96-well clear flat-bottom microplates.
-
This compound stock solution in DMSO.
-
MTS or MTT reagent (e.g., CellTiter 96® AQueous One Solution).
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight.
-
Prepare a serial dilution of this compound in culture medium (e.g., from 0.01 nM to 10 µM). Include a DMSO vehicle control.
-
Add 100 µL of the medium containing the inhibitor or vehicle control to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data, setting the vehicle control as 100% viability.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Conclusion
This compound is a potent chemical probe for investigating KRAS biology. Its pan-mutant inhibitory profile and selectivity over other RAS isoforms make it a valuable tool for studying the cellular dependencies on KRAS signaling. The data presented and protocols detailed in this guide provide a comprehensive framework for researchers to utilize and characterize this compound and other next-generation KRAS inhibitors, paving the way for the development of new therapies for a wide range of KRAS-driven cancers.
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KRAS Inhibitor that Simultaneously Inhibits Nucleotide Exchange Activity and Effector Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjoncology.bmj.com [bmjoncology.bmj.com]
The Dawn of a New Era in Oncology: A Technical Guide to the Therapeutic Potential of Pan-KRAS Inhibition
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy, a formidable challenge for researchers and a grim reality for patients with KRAS-mutant tumors. However, a new wave of innovative pan-KRAS inhibitors is rewriting this narrative, offering a beacon of hope. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles, preclinical and clinical evidence, and experimental methodologies underpinning the therapeutic promise of pan-KRAS inhibition.
Mutations in the KRAS gene are among the most common oncogenic drivers, occurring in approximately 20% of all human cancers, with particularly high prevalence in deadly malignancies such as pancreatic, colorectal, and non-small cell lung cancer (NSCLC).[1] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled activation of downstream signaling pathways that drive tumor cell proliferation, survival, and differentiation.[2][3]
While the development of mutant-specific KRAS G12C inhibitors like sotorasib (B605408) and adagrasib marked a significant breakthrough, their efficacy is limited to a specific mutation.[4][5] Pan-KRAS inhibitors represent a paradigm shift, designed to target multiple KRAS variants, thereby addressing a much broader patient population and potentially overcoming acquired resistance to mutation-specific therapies.
Mechanism of Action: A Multi-pronged Attack on a Master Switch
Pan-KRAS inhibitors employ diverse and innovative mechanisms to neutralize the oncogenic activity of various KRAS mutants. A primary strategy involves targeting the inactive, GDP-bound state of the KRAS protein. By binding to a pocket in this "OFF" state, these inhibitors prevent the interaction with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, thus blocking the exchange of GDP for GTP and trapping KRAS in its inactive conformation.
Another emerging approach involves "RAS-on" inhibitors that bind to the active, GTP-bound state of KRAS, blocking its interaction with downstream effector proteins. Some pan-RAS inhibitors, a closely related class, form a "molecular glue" ternary complex involving the inhibitor, the RAS protein, and another cellular protein like cyclophilin A, which ultimately blocks downstream signaling. This broad activity against multiple KRAS mutants, and in some cases other RAS isoforms (HRAS and NRAS), offers the potential for greater therapeutic impact.
Preclinical and Clinical Landscape: A Surge of Promising Data
A growing body of preclinical and clinical evidence underscores the potential of pan-KRAS inhibitors. These agents have demonstrated potent anti-tumor activity across a range of cancer cell lines with various KRAS mutations and in in-vivo tumor models.
Preclinical Activity of Pan-KRAS Inhibitors
| Compound | Cancer Type Model | KRAS Mutation | IC50/EC50 | Key Findings |
| BI-2493 | Pancreatic Cancer | Multiple | Not specified | Suppressed tumor growth in vitro and prolonged survival in vivo. |
| ADT-007 | Colorectal Cancer (HCT 116) | G13D | 5 nM | Potent inhibition of cell growth. |
| Pancreatic Cancer (MIA PaCa-2) | G12C | 2 nM | Potent inhibition of cell growth. | |
| Unnamed Pan-KRAS Inhibitors | Multiple | G12C, G12D, G12V | 3-14 nM (p-ERK inhibition) | Potent and selective inhibition of KRAS signaling. |
| BI-2852 & BAY-293 | Pancreatic Ductal Adenocarcinoma | G12D | Not specified | Effectively inhibited proliferation by blocking KRAS activation. |
Clinical Trial Data for Pan-RAS Inhibitors
| Compound | Trial Name/Identifier | Cancer Type | Key Efficacy Data |
| RMC-6236 | RMC-6236-001 / NCT05379985 | NSCLC (previously treated) | 38% response rate (N=40). |
| Pancreatic Cancer (previously treated) | 20% response rate (N=46). | ||
| Daraxonrasib (formerly RMC-6236) | Phase I/Ib | Pancreatic Cancer (KRAS G12X) | Objective Response Rate: 29% (2nd line), 22% (3rd+ line); Disease Control Rate: 91% (2nd line), 89% (3rd+ line). |
The KRAS Signaling Cascade and Points of Inhibition
The KRAS protein acts as a critical node in multiple downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are central to cell growth and survival. Pan-KRAS inhibitors aim to sever these oncogenic signals at their source.
Key Experimental Protocols for Evaluating Pan-KRAS Inhibitors
The robust preclinical and clinical development of pan-KRAS inhibitors relies on a suite of standardized biochemical and cell-based assays to characterize their potency, selectivity, and mechanism of action.
Cell Viability Assay (MTT/CellTiter-Glo)
This assay is fundamental for determining the anti-proliferative activity of a pan-KRAS inhibitor.
Methodology:
-
Cell Culture and Seeding: Culture KRAS-mutant cancer cells in the appropriate medium. Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitor in the culture medium. Treat the cells with varying concentrations of the inhibitor and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated plates for a specified period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will metabolize MTT into formazan (B1609692) crystals. Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability, and measure the luminescent signal.
-
-
Data Analysis: Plot the percentage of cell viability against the log-transformed inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50).
Western Blotting for Downstream Signaling Analysis
This technique is used to quantify the levels of key proteins in the KRAS signaling pathway to confirm target engagement and mechanism of action.
Methodology:
-
Cell Treatment and Lysis: Treat KRAS-mutant cells with the pan-KRAS inhibitor for a specified time. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phosphorylated and total forms of downstream effectors like ERK and AKT.
-
Detection: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and add a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the change in protein phosphorylation levels upon inhibitor treatment. A reduction in the phosphorylated forms of ERK and AKT indicates successful inhibition of the KRAS pathway.
Nucleotide Exchange Assay
This biochemical assay measures the ability of an inhibitor to block the GEF-mediated exchange of GDP for GTP on the KRAS protein.
Methodology:
-
Assay Principle: This assay often utilizes a fluorescently labeled GTP analog (e.g., HTRF with DY-647P1-labeled GTP). The binding of the labeled GTP to KRAS results in an increase in the HTRF signal.
-
Reaction Setup: Combine recombinant KRAS protein, a GEF (e.g., SOS1), the pan-KRAS inhibitor at various concentrations, and GDP in a microplate.
-
Initiation and Measurement: Initiate the exchange reaction by adding the fluorescently labeled GTP. Monitor the change in fluorescence over time.
-
Data Analysis: Inhibitors that block nucleotide exchange will prevent the increase in the fluorescence signal. The data can be used to determine the IC50 for the inhibition of GEF-mediated nucleotide exchange.
Challenges and Future Directions
Despite the significant promise of pan-KRAS inhibitors, several challenges remain. These include the potential for on-target and off-target toxicities, the emergence of resistance mechanisms, and the identification of reliable biomarkers to predict patient response. Resistance can arise from secondary mutations in KRAS or the activation of bypass signaling pathways.
Future research will focus on:
-
Rational Combination Therapies: Combining pan-KRAS inhibitors with agents targeting other nodes in the KRAS signaling network (e.g., MEK or EGFR inhibitors) or with immunotherapy to enhance efficacy and delay resistance.
-
Biomarker Discovery: Identifying predictive biomarkers, such as co-mutations in genes like TP53 or STK11, to select patients most likely to benefit from pan-KRAS inhibition.
-
Next-Generation Inhibitors: Developing novel pan-KRAS inhibitors and degraders (e.g., PROTACs) with improved potency, selectivity, and the ability to overcome resistance.
The advent of pan-KRAS inhibitors marks a pivotal moment in the fight against KRAS-driven cancers. While the road ahead involves navigating the complexities of resistance and patient selection, the foundational science and early clinical data provide a robust framework for a new generation of targeted therapies that could transform the lives of countless patients.
References
- 1. The Pharmacologic Inhibition of KRAS Mutants as a Treatment for Cancer: Therapeutic Principles and Clinical Results - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 3. What are KRAS inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. globalrph.com [globalrph.com]
Methodological & Application
Application Notes and Protocols for pan-KRAS-IN-6 Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal small GTPase that functions as a molecular switch in critical signaling pathways regulating cell proliferation, survival, and differentiation.[1] Mutations in the KRAS gene are among the most prevalent in human cancers, including pancreatic, lung, and colorectal cancers, establishing it as a key therapeutic target.[1] Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic scope compared to allele-specific inhibitors.[1] Pan-KRAS-IN-6 is a potent pan-KRAS inhibitor that has demonstrated significant activity against various KRAS mutants.[2] These application notes provide detailed protocols for utilizing this compound in cell-based assays to evaluate its anti-proliferative activity, impact on downstream signaling, and target engagement.
Mechanism of Action
KRAS cycles between an active GTP-bound state and an inactive GDP-bound state.[3][4] This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis.[3][5] Many pan-KRAS inhibitors, likely including this compound, function by binding preferentially to the inactive, GDP-bound state of KRAS.[3][6] This non-covalent binding traps KRAS in its "OFF" state, preventing its interaction with GEFs like Son of Sevenless 1 (SOS1), thereby blocking GDP-GTP exchange and subsequent activation of downstream oncogenic signaling pathways, primarily the MAPK and PI3K/AKT cascades.[3][4][6]
Quantitative Data Summary
The efficacy of pan-KRAS inhibitors is assessed through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the anti-proliferative activity of these compounds.
| Compound | Target/Cell Line | Assay Type | IC50 Value | Reference |
| This compound | KRAS G12D | Biochemical Assay | 9.79 nM | [2] |
| This compound | KRAS G12V | Biochemical Assay | 6.03 nM | [2] |
| This compound | ASPC-1 (KRAS G12D) | Cell Growth Assay (72h) | 8.8 µM | [2] |
| BAY-293 | KRAS Mutant PDAC Cell Lines | Cell Proliferation Assay | 0.95 - 6.64 µM | [4] |
| BI-2852 | KRAS Mutant PDAC Cell Lines | Cell Proliferation Assay | 18.83 - >100 µM | [4] |
Key Experimental Protocols
Cell Proliferation Assay (MTS/MTT Assay)
Objective: To determine the dose-dependent effect of this compound on the viability and proliferation of cancer cells harboring KRAS mutations.
Materials:
-
Cell Lines: A panel of human cancer cell lines with known KRAS mutations (e.g., PANC-1 (KRAS G12D), MIA PaCa-2 (KRAS G12C), NCI-H358 (KRAS G12C), HCT116 (KRAS G13D)) and a KRAS wild-type cell line for selectivity assessment.[1][6]
-
Culture Medium: Recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
MTS or MTT Reagent: (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).[1]
-
96-well clear flat-bottom microplates.
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in a 96-well plate in a final volume of 100 µL and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[3]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the inhibitor or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.[2]
-
MTS/MTT Addition: After the incubation period, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[1]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[1]
-
Data Analysis: Subtract the background absorbance from all wells. Normalize the data to the vehicle control wells (considered 100% viability) and plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value using non-linear regression analysis.[1]
Caption: Workflow for Cell Proliferation Assay.
Western Blot for Downstream Signaling Analysis
Objective: To quantify the inhibition of KRAS downstream signaling by measuring the phosphorylation status of key effector proteins, such as ERK and AKT.[6]
Materials:
-
Cell Lines: As used in the proliferation assay.
-
This compound: Stock solution in DMSO.
-
6-well plates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-ERK1/2, Rabbit anti-phospho-AKT (Ser473), Rabbit anti-AKT.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate and Imaging System.
Protocol:
-
Cell Culture and Treatment: Seed cancer cells (e.g., PANC-1, MIA PaCa-2) in 6-well plates and allow them to adhere overnight.[6]
-
Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) or vehicle control (DMSO) for a specified duration (e.g., 2-24 hours).[1][6]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-ERK, 1:1000) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1]
-
Wash three times with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system. Quantify band intensity and normalize phosphorylated protein levels to total protein levels.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the direct binding of this compound to the KRAS protein within intact cells. Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
Materials:
-
Cell Line: A cell line expressing the target KRAS mutant.
-
This compound: Stock solution in DMSO.
-
PBS, Protease Inhibitors.
-
PCR tubes, Thermocycler.
-
Equipment for protein extraction and Western Blotting.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or vehicle control for a designated time (e.g., 1-2 hours).
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifugation: Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Analysis: Collect the supernatant and analyze the amount of soluble KRAS protein at each temperature point by Western Blot.
-
Data Analysis: Plot the amount of soluble KRAS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and direct binding.[6]
Signaling Pathway Diagram
Caption: KRAS Signaling and Inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KRAS Inhibitors and Target Engagement Technology: From Undruggable to Druggable Targets in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Characterization of pan-KRAS-IN-6
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is a pivotal signaling protein that functions as a molecular switch, cycling between an active GTP-bound and an inactive GDP-bound state.[1][2] Mutations in KRAS are among the most prevalent oncogenic drivers in human cancers, including pancreatic, lung, and colorectal cancers, leading to constitutive activation of downstream pro-proliferative and survival signaling pathways.[3][4] Pan-KRAS inhibitors are a class of therapeutic agents designed to target multiple KRAS mutants, offering a broader treatment landscape compared to allele-specific inhibitors.[3] pan-KRAS-IN-6 is a potent, small molecule inhibitor that demonstrates efficacy against various KRAS mutations.[5] This document provides detailed protocols for the in vitro experimental setup to evaluate the efficacy and mechanism of action of this compound.
II. Mechanism of Action
Pan-KRAS inhibitors, including this compound, typically function by binding to KRAS and preventing the exchange of GDP for GTP, a critical step for its activation. This is often facilitated by guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1.[2][6] By locking KRAS in its inactive, GDP-bound state, this compound effectively blocks the activation of downstream oncogenic signaling cascades, most notably the MAPK/ERK pathway (RAF-MEK-ERK), thereby inhibiting cancer cell proliferation and survival.[6][7]
KRAS Signaling and Inhibition by this compound.
III. Quantitative Data Summary
The following table summarizes the reported in vitro inhibitory activities of this compound.
| Parameter | KRAS Mutant | Cell Line | Value | Reference |
| IC50 | G12D | - | 9.79 nM | [5] |
| IC50 | G12V | - | 6.03 nM | [5] |
| Growth Inhibition IC50 | G12D | AsPC-1 | 8.8 µM | [5] |
IV. Experimental Protocols
A. Cell Proliferation Assay (MTS Assay)
This protocol outlines the determination of the dose-dependent effect of this compound on the proliferation and viability of cancer cells.
1. Materials
-
Human cancer cell lines with known KRAS mutations (e.g., AsPC-1 [KRAS G12D], SW480) and a KRAS wild-type cell line for selectivity profiling.[5]
-
Appropriate cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay).
-
96-well clear, flat-bottom microplates.
-
Phosphate-Buffered Saline (PBS).
2. Procedure
-
Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 3,000-8,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should typically range from 0.1 nM to 100 µM. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[3][5]
-
MTS Assay: After the incubation period, add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.[3]
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.[3]
3. Data Analysis
-
Subtract the average absorbance of the background wells (medium only) from all other absorbance readings.
-
Normalize the data to the vehicle-treated control wells (considered 100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) using a non-linear regression curve fit (log(inhibitor) vs. normalized response -- Variable slope).
Workflow for Cell Proliferation (MTS) Assay.
B. Western Blot Analysis of p-ERK Inhibition
This assay assesses the ability of this compound to inhibit the downstream MAPK signaling pathway by measuring the phosphorylation of ERK.
1. Materials
-
Cancer cell lines as used in the proliferation assay.
-
6-well plates.
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
-
Imaging System.
2. Procedure
-
Cell Treatment: Seed cells in 6-well plates and allow them to grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).[3]
-
Protein Extraction: Wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with primary antibodies (anti-p-ERK and anti-t-ERK) overnight at 4°C.[3]
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Wash the membrane again and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.[3]
-
3. Data Analysis
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal for each sample.
-
Compare the normalized phospho-ERK levels in the this compound-treated samples to the vehicle control to determine the extent of inhibition.
Workflow for Western Blot Analysis of p-ERK.
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide for pan-KRAS-IN-6 Western Blot Analysis of p-ERK Inhibition
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for utilizing pan-KRAS-IN-6, a potent pan-KRAS inhibitor, and details a Western blot protocol to assess its efficacy in inhibiting the phosphorylation of Extracellular signal-regulated kinase (ERK), a key downstream effector in the KRAS signaling pathway.
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein that, when mutated, becomes a significant driver in numerous human cancers, including pancreatic, lung, and colorectal cancers. These mutations often lock KRAS in a constitutively active state, leading to the persistent activation of downstream pro-proliferative signaling pathways, most notably the MAPK/ERK cascade. The phosphorylation of ERK (p-ERK) is a critical event in this pathway, making it a reliable biomarker for assessing the activity of KRAS and the efficacy of its inhibitors. Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic scope. This application note provides a detailed protocol for evaluating the inhibitory effect of this compound on ERK phosphorylation using Western blot analysis.
KRAS Signaling Pathway and Inhibition
Mutated KRAS proteins are often constitutively active, leading to a cascade of phosphorylation events that promote cell proliferation and survival. This compound inhibits this pathway, preventing the downstream phosphorylation of MEK and subsequently ERK.
Quantitative Data Summary
The following table presents representative data on the inhibitory activity of this compound. The IC50 values demonstrate its potency against various KRAS mutations in cell proliferation assays. The p-ERK inhibition data is illustrative of expected results from a Western blot experiment as detailed in the protocol below.
| Inhibitor | Assay | Target | Cell Line | KRAS Mutation | IC50 (nM) | Reference |
| This compound | Biochemical | KRAS G12D | - | G12D | 9.79 | [1] |
| This compound | Biochemical | KRAS G12V | - | G12V | 6.03 | [1] |
| This compound | Cell Proliferation | Cell Growth | AsPC-1 | G12D | 8800 | [1] |
| This compound (Illustrative) | Western Blot | p-ERK Inhibition | MIA PaCa-2 | G12C | ~50-500 | N/A |
Note: The p-ERK inhibition IC50 is an illustrative value for this application note to demonstrate the expected outcome of the described protocol.
Experimental Protocols
This section provides a detailed methodology for assessing the inhibition of ERK phosphorylation by this compound using Western blotting.
Western Blot Protocol for p-ERK Inhibition
Objective: To quantify the dose-dependent inhibition of ERK phosphorylation in KRAS-mutant cancer cells upon treatment with this compound.
1. Materials and Reagents:
-
Cell Lines: Human cancer cell lines with known KRAS mutations (e.g., MIA PaCa-2 (G12C), PANC-1 (G12D), A549 (G12S)).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution (e.g., 10 mM in DMSO).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels (e.g., 4-12% gradient gels).
-
Transfer Membrane: PVDF or nitrocellulose membrane.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204).
-
Rabbit or Mouse anti-total-ERK1/2.
-
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate.
-
Imaging System: Chemiluminescence imager.
2. Procedure:
a. Cell Culture and Treatment:
-
Seed cells in 6-well plates and culture until they reach 70-80% confluency.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0, 10, 50, 100, 500, 1000 nM). Include a DMSO vehicle control.
-
Aspirate the old medium and add the medium containing the different concentrations of the inhibitor.
-
Incubate the cells for a specified time (e.g., 2, 6, or 24 hours) at 37°C in a 5% CO2 incubator.
b. Protein Extraction:
-
After treatment, place the culture dishes on ice and wash the cells twice with ice-cold PBS.[2]
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a pre-chilled microcentrifuge tube.[2]
-
Incubate on ice for 30 minutes with occasional vortexing.[2]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]
-
Transfer the supernatant (protein extract) to a new tube.
c. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions. This is crucial for ensuring equal protein loading.
d. SDS-PAGE and Protein Transfer:
-
Normalize the protein samples with lysis buffer and Laemmli sample buffer. Denature by boiling for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.[2]
e. Immunoblotting and Detection:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.[2]
-
Incubate the membrane with the HRP-conjugated secondary antibody, diluted in 5% BSA in TBST, for 1 hour at room temperature.
-
Wash the membrane again three times for 5-10 minutes each with TBST.
-
Prepare the ECL substrate and incubate the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
f. Stripping and Re-probing for Total ERK:
-
To normalize the p-ERK signal, the same membrane can be stripped and re-probed with an antibody for total ERK.[2]
-
Incubate the membrane with a stripping buffer, then wash thoroughly with TBST.
-
Block the membrane again and incubate with the primary antibody against total ERK.
-
Repeat the secondary antibody incubation and detection steps.
3. Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal for each sample to account for any variations in protein loading.
-
Plot the normalized p-ERK levels against the concentration of this compound to visualize the dose-dependent inhibition.
Experimental Workflow
The following diagram outlines the key steps in the Western blot protocol for analyzing p-ERK inhibition.
References
Application Notes and Protocols for Determining the IC50 of Pan-KRAS Inhibitors in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2] These mutations, commonly occurring at codons 12, 13, and 61, lock the KRAS protein in a constitutively active, GTP-bound state.[1][3] This leads to the persistent activation of downstream signaling pathways, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, driving uncontrolled cell proliferation, survival, and differentiation.[3][4]
The development of direct KRAS inhibitors has been a long-standing challenge in oncology.[5] While allele-specific inhibitors targeting the KRAS G12C mutation have shown clinical success, they are not effective against other prevalent KRAS mutations.[2][5] Pan-KRAS inhibitors are a promising therapeutic strategy as they are designed to target a broad range of KRAS mutants, offering a wider therapeutic window.[5][6] These inhibitors often function by binding to the inactive (GDP-bound) state of KRAS, preventing its activation and subsequent downstream signaling.[1][5]
This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of pan-KRAS inhibitors, using methodologies and data from studies on well-characterized pan-KRAS inhibitors as a reference. The provided protocols for cell viability assays, western blotting, and signaling pathway analysis are fundamental for evaluating the potency and mechanism of action of novel pan-KRAS compounds like pan-KRAS-IN-6.
Data Presentation: IC50 Values of Pan-KRAS Inhibitors
The following tables summarize the IC50 values of representative pan-KRAS inhibitors in various cancer cell lines. This data is compiled from published research and serves as a reference for the expected potency of this class of compounds.
Table 1: IC50 Values of Pan-KRAS Inhibitor BI-2865 in BaF3 Cells Expressing Different KRAS Mutants
| Cell Line | KRAS Mutation | IC50 (nM) |
| BaF3 | G12C | ~140 |
| BaF3 | G12D | ~140 |
| BaF3 | G12V | ~140 |
Data extracted from a study by Hofmann et al.[1]
Table 2: IC50 Values of Pan-KRAS Inhibitor BAY-293 in Various Cancer Cell Lines
| Cell Line | Cancer Type | KRAS Mutation | IC50 (µM) |
| A549 | Non-Small Cell Lung | G12S | 1.29 - 17.84 |
| HCT116 | Colorectal | G13D | 1.15 - 5.26 |
| PANC-1 | Pancreatic | G12D | 0.95 - 6.64 |
| MIA PaCa-2 | Pancreatic | G12C | 0.95 - 6.64 |
Data extracted from a study by Fang et al.[7]
Table 3: Biochemical IC50 Values for this compound
| Target | IC50 (nM) |
| KRAS G12D | 9.79 |
| KRAS G12V | 6.03 |
Note: This data is from a commercial source and has not been independently confirmed in peer-reviewed literature.
Mandatory Visualizations
References
- 1. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Novel pan-KRAS Inhibitors via Structure-Based Drug Design, Scaffold Hopping, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 7. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Pan-KRAS Inhibitors in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
KRAS is one of the most frequently mutated oncogenes in human cancers, including pancreatic, colorectal, and non-small cell lung cancers.[1][2][3] For decades, KRAS was considered an "undruggable" target. However, the recent success of allele-specific KRAS G12C inhibitors has revitalized efforts to develop therapies targeting other KRAS mutations.[2][4] Pan-KRAS inhibitors represent a promising therapeutic strategy as they are designed to target multiple KRAS variants, potentially offering broader clinical applicability. These inhibitors typically function by binding to the inactive, GDP-bound state of KRAS, preventing its activation and subsequent downstream signaling through pathways like the MAPK cascade. Preclinical studies in mouse xenograft models are crucial for evaluating the in vivo efficacy and characterizing the pharmacokinetic and pharmacodynamic properties of novel pan-KRAS inhibitors.
Disclaimer: The following data and protocols are based on publicly available information for various pan-KRAS inhibitors. As of the latest update, specific in vivo data for a compound designated "pan-KRAS-IN-6" is not available in the public domain. The information provided serves as a general guideline for designing and conducting in vivo studies with pan-KRAS inhibitors.
Data Presentation: Efficacy of Pan-KRAS Inhibitors in Mouse Xenograft Models
The following table summarizes quantitative data from preclinical studies of representative pan-KRAS inhibitors in various mouse xenograft models. This data highlights the potent anti-tumor activity of these compounds across different KRAS mutation types.
| Pan-KRAS Inhibitor | Cancer Type | Cell Line (KRAS Mutation) | Mouse Model | Dosing Schedule | Route of Administration | Tumor Growth Inhibition (TGI) / Outcome | Reference |
| BI-2493 | Pancreatic Cancer | - | - | - | - | Suppressed tumor growth and prolonged survival. | |
| BI-2493 | KRAS WT-amplified Cancers | DMS 53, MKN1 | NMRI nude mice | - | - | Potent antitumor activity observed. | |
| ADT-007 | Colorectal Cancer | HCT 116 (KRAS G13D) | - | - | - | Potently inhibited tumor growth. | |
| ADT-007 | Pancreatic Cancer | MIA PaCa-2 (KRAS G12C) | - | - | - | Potently inhibited tumor growth. | |
| Compound "3E" | Pancreatic Cancer | PANC1, Miapaca-2 | PDAC xenograft and KPC transgenic models | - | Systemic (via SLNP) | Delayed tumor growth with no observed toxicity. | |
| RMC-6236 | Pancreatic, NSCLC, Colorectal Cancers | Multiple RAS-variant cell lines | - | - | - | Showed potent activity and induced tumor-selective apoptosis. | |
| ACBI3 (Degrader) | - | KRAS G12D and G12V cell lines | Xenograft models | - | - | Active against KRAS G12D and G12V in xenografts. |
Experimental Protocols
Cell Line and Culture
-
Cell Line Selection: Choose human cancer cell lines with well-characterized KRAS mutations (e.g., G12D, G12V, G13D) relevant to the cancer type of interest. Examples include HCT 116 (colorectal, KRAS G13D) and MIA PaCa-2 (pancreatic, KRAS G12C).
-
Cell Culture: Culture the selected cell lines in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Viability and Proliferation Assays: Prior to in vivo studies, determine the in vitro potency of the pan-KRAS inhibitor by conducting cell viability assays (e.g., CellTiter-Glo) to determine the IC50 value.
Animal Models and Husbandry
-
Animal Strain: Use immunocompromised mice, such as athymic nude mice or NOD-scid gamma (NSG) mice, to prevent rejection of human tumor xenografts.
-
Acclimatization: Allow the mice to acclimatize to the facility for at least one week before the start of the experiment.
-
Housing: House the animals in a specific pathogen-free (SPF) environment with controlled temperature, humidity, and light-dark cycles. Provide ad libitum access to sterile food and water. All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).
Xenograft Tumor Implantation
-
Cell Preparation: Harvest cultured cancer cells during their exponential growth phase. Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Implantation: Subcutaneously inject a suspension of 1-5 x 10^6 cells into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = 0.5 x Length x (Width)^2.
Drug Formulation and Administration
-
Randomization: Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Formulation: Prepare the pan-KRAS inhibitor in a suitable vehicle for administration (e.g., oral gavage, intraperitoneal injection). The vehicle should be well-tolerated by the animals.
-
Administration: Administer the pan-KRAS inhibitor and vehicle control to the respective groups according to a predetermined dose and schedule (e.g., once daily).
Efficacy and Toxicity Monitoring
-
Tumor Growth: Continue to monitor tumor volumes and body weights of the mice regularly throughout the study.
-
Toxicity: Observe the mice for any signs of toxicity, such as weight loss, changes in behavior, or altered appearance.
-
Endpoint: Terminate the study when tumors in the control group reach a specific size or after a predetermined duration.
Pharmacodynamic and Biomarker Analysis
-
Tissue Collection: At the end of the study, collect tumor tissue and other relevant organs for further analysis.
-
Western Blotting: Prepare protein lysates from tumor samples to analyze the inhibition of downstream KRAS signaling pathways. Probe for phosphorylated and total levels of key proteins like ERK1/2.
-
Immunohistochemistry (IHC): Perform IHC on tumor sections to assess markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
Visualizations
KRAS Signaling Pathway and Pan-KRAS Inhibition
References
- 1. First-in-class pan-KRAS inhibitor shows strong antitumor activity in preclinical models | MD Anderson Cancer Center [mdanderson.org]
- 2. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in gene therapies targeting mutant KRAS in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bmjoncology.bmj.com [bmjoncology.bmj.com]
Application Notes and Protocols for Evaluating Cell Lines Sensitive to pan-KRAS-IN-6 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for identifying and characterizing cancer cell lines sensitive to the pan-KRAS inhibitor, pan-KRAS-IN-6. Due to the limited availability of peer-reviewed data specifically on this compound, this document includes data and protocols for other well-characterized pan-KRAS inhibitors, such as BI-2865 and BAY-293, to serve as representative examples for experimental design and data interpretation.
Introduction to pan-KRAS Inhibitors
Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a frequently mutated oncogene in various cancers, including pancreatic, lung, and colorectal cancers. These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled cell proliferation and survival through downstream signaling pathways like the MAPK/ERK and PI3K-AKT cascades.[1] Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic window compared to allele-specific inhibitors.[2][3] These inhibitors often function by preventing nucleotide exchange, thereby blocking downstream oncogenic signaling.[4]
This compound is a potent, non-covalent pan-KRAS inhibitor with demonstrated activity against various KRAS mutants.[5] This document outlines the necessary protocols to assess its efficacy in vitro.
Data Presentation: Cell Line Sensitivity to pan-KRAS Inhibitors
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and other pan-KRAS inhibitors across a panel of cancer cell lines with different KRAS mutation statuses. This data is crucial for selecting appropriate cell models for further mechanistic studies.
Table 1: Reported IC50 Values for this compound
| Cell Line | Cancer Type | KRAS Mutation | This compound IC50 |
| AsPC-1 | Pancreatic | G12D | 8.8 µM[5] |
| SW480 | Colorectal | G12V | Inhibition observed at 20 nM[5] |
| NCI-H1373 | Lung | - | Reduces MAPK activation[6] |
| - | - | G12C | 1.3 nM[6] |
| - | - | G12D | 9.79 nM[5], 4.7 nM[6] |
| - | - | G12V | 6.03 nM[5], 0.3 nM[6] |
Table 2: IC50 Values for Other Representative pan-KRAS Inhibitors (BI-2865 and BAY-293)
| Cell Line | Cancer Type | KRAS Mutation | BI-2865 IC50 (nM) | BAY-293 IC50 (µM) |
| BaF3 | Pro-B | G12C | ~140[4] | - |
| BaF3 | Pro-B | G12D | ~140[4] | - |
| BaF3 | Pro-B | G12V | ~140[4] | - |
| MKN1 | Gastric | WT (amplified) | 598 (mean for CN > 7)[7] | - |
| HuG1-N | Gastric | WT (amplified) | 315 (mean for CN > 7)[7] | - |
| KE-39 | Gastric | WT (amplified) | - | - |
| NCI-H23 | NSCLC | G12C | - | Low sensitivity[6] |
| BxPC-3 | Pancreatic | WT | - | More sensitive than mutant lines[6] |
| MiaPaCa-2 | Pancreatic | G12C | - | Less sensitive than BxPC-3[6] |
| ASPC-1 | Pancreatic | G12D | - | Less sensitive than BxPC-3[6] |
| PANC-1 | Pancreatic | G12D | - | - |
Note: IC50 values can vary depending on the assay conditions (e.g., 2D vs. 3D culture, serum concentration, incubation time).
Key Experimental Protocols
This section provides detailed methodologies for essential in vitro assays to characterize the effects of this compound on sensitive cell lines.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This assay determines the dose-dependent effect of the inhibitor on cell proliferation and viability.
Principle: Metabolically active cells reduce a tetrazolium salt (MTT) to formazan (B1609692), a colored product, or possess ATP, which can be used in a luminescent reaction (CellTiter-Glo®). The amount of signal is proportional to the number of viable cells.
Materials:
-
Cancer cell lines with known KRAS mutations
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
96-well clear or opaque-walled plates
-
Microplate reader (absorbance or luminescence)
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of culture medium.
-
Incubate overnight to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. A typical starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose (typically <0.1%).
-
Replace the medium in each well with 100 µL of the medium containing the appropriate inhibitor concentration.
-
Incubate for 72 hours at 37°C and 5% CO2.[5]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure absorbance at 570 nm.[5]
-
-
CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent equal to the volume of the culture medium.
-
Mix on an orbital shaker for 2 minutes to induce lysis.
-
Incubate for 10 minutes at room temperature and measure luminescence.
-
-
Data Analysis:
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.[5]
-
Western Blot Analysis of KRAS Signaling Pathway
This assay assesses the inhibitor's ability to block downstream signaling by measuring the phosphorylation of key effector proteins like ERK and AKT.[6]
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the proteins of interest (e.g., p-ERK, total ERK, p-AKT, total AKT).
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK1/2, anti-ERK1/2, anti-p-AKT, anti-AKT)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).[5]
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.[5]
-
Determine protein concentration using the BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the secondary antibody for 1 hour at room temperature.
-
Add chemiluminescent substrate and visualize bands.[5]
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Apoptosis Assay by Flow Cytometry
This assay quantifies the induction of apoptosis in response to inhibitor treatment.
Principle: Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit with PI
-
Flow cytometer
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound as described for western blotting.
-
-
Cell Staining:
-
Harvest both adherent and floating cells.
-
Wash cells with cold PBS.
-
Resuspend cells in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI and incubate for 15 minutes in the dark at room temperature.
-
Add more binding buffer before analysis.
-
-
Flow Cytometry:
-
Analyze the stained cells by flow cytometry.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Mandatory Visualizations
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: KRAS Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for pan-KRAS Inhibitor Evaluation.
References
- 1. Expanding the Reach of Precision Oncology by Drugging All KRAS Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for pan-KRAS Inhibitors in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solubilization and use of pan-KRAS inhibitors in common in vitro assays. The following information is synthesized from publicly available data on various pan-KRAS inhibitors and serves as a comprehensive guide for laboratory use.
Compound Handling and Solubility
Proper handling and solubilization of pan-KRAS inhibitors are critical for accurate and reproducible experimental results. The solubility of these compounds can vary, but a general guideline is provided below based on commonly used research compounds.
Storage: Solid pan-KRAS inhibitors should be stored in a sealed container at 4°C, protected from moisture and light. Stock solutions are typically stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.
Solvent Selection: Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions of pan-KRAS inhibitors. It is crucial to use anhydrous, high-purity DMSO, as moisture can affect the solubility and stability of the compound.
Table 1: Solubility of Representative pan-KRAS Inhibitors in DMSO
| Compound Name | Molar Mass ( g/mol ) | Solubility in DMSO |
| pan-KRAS-IN-1 | 607.67 | 100 mg/mL (164.56 mM)[1][2] |
| pan-KRAS-IN-2 | - | 125 mg/mL (213.80 mM)[3] |
| pan-KRAS-IN-4 ("Compound 2") | - | < 100 nM[4] |
Note: For some compounds, ultrasonic treatment may be necessary to achieve complete dissolution in DMSO.[1][2][3]
Preparation of Stock and Working Solutions
Accurate preparation of stock and working solutions is fundamental for dose-response experiments.
Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of the pan-KRAS inhibitor powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of the compound, calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Example for pan-KRAS-IN-1 (MW = 607.67 g/mol ): To prepare 1 mL of a 10 mM stock solution, you would need 6.077 mg of the compound dissolved in 1 mL of DMSO.
-
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.
-
Mixing: Vortex the solution thoroughly. If necessary, use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2.2: Preparation of Working Solutions for Cell-Based Assays
It is crucial to minimize the final concentration of DMSO in cell culture media, as high concentrations can be toxic to cells. The final DMSO concentration should typically be kept below 0.5%.
-
Serial Dilution: Perform a serial dilution of the high-concentration DMSO stock solution into complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration used for the inhibitor treatment.
In Vitro Assay Protocols
The following are standard protocols to assess the efficacy of pan-KRAS inhibitors in cancer cell lines.
Protocol 3.1: Cell Viability Assay (MTS/MTT Assay)
This assay is used to determine the dose-dependent effect of a pan-KRAS inhibitor on cell proliferation and viability.[5]
Materials:
-
KRAS-mutant cancer cell lines (e.g., PANC-1, HCT116, A549)[5]
-
KRAS wild-type cell line for selectivity assessment (e.g., HEK293T)[5]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[5]
-
pan-KRAS inhibitor stock solution (10 mM in DMSO)
-
96-well plates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed 3,000-5,000 cells per well in a 96-well plate and allow them to attach overnight.[5]
-
Compound Treatment: The next day, treat the cells with a range of concentrations of the pan-KRAS inhibitor (e.g., 0.01 nM to 10 µM) by adding the diluted compound to the wells. Include a DMSO vehicle control.[5]
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.[5]
-
MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.[5]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.[5]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the results as a dose-response curve and calculate the IC50 value.[5]
Protocol 3.2: Western Blot Analysis for Downstream Signaling Inhibition
This protocol is used to assess the inhibitor's effect on the KRAS signaling pathway, typically by measuring the phosphorylation of downstream effectors like ERK.
Materials:
-
KRAS-mutant cancer cell lines
-
6-well plates
-
pan-KRAS inhibitor stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with the pan-KRAS inhibitor at various concentrations (e.g., 0.1x, 1x, 10x IC50) for a specified time (e.g., 2, 6, or 24 hours).[5]
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them using RIPA buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[5]
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of action for a pan-KRAS inhibitor.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of a pan-KRAS inhibitor using a cell viability assay.
References
Application Notes and Protocols for pan-KRAS-IN-6 in 3D Organoid Culture Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, particularly in pancreatic, colorectal, and lung cancers.[1] These mutations lock the KRAS protein in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways like RAF-MEK-ERK and PI3K-AKT, which drive tumor cell proliferation, survival, and differentiation.[2][3] For decades, KRAS was considered "undruggable." However, recent advances have led to the development of inhibitors that can target these mutations. Pan-KRAS inhibitors, such as pan-KRAS-IN-6, are designed to inhibit multiple KRAS mutants, offering a broader therapeutic potential compared to allele-specific inhibitors.
Three-dimensional (3D) organoid culture systems have emerged as powerful preclinical models.[4] Derived from patient tumors, these organoids recapitulate the genetic and phenotypic heterogeneity of the original tumor, providing a more clinically relevant platform for drug screening and mechanistic studies than traditional 2D cell cultures.[4] These application notes provide a comprehensive guide for utilizing this compound in 3D organoid cultures to assess its efficacy and mechanism of action.
Mechanism of Action of pan-KRAS Inhibitors
Pan-KRAS inhibitors are designed to interfere with the function of various mutated KRAS proteins. A common mechanism for pan-KRAS inhibitors is the disruption of the interaction between KRAS and Son of sevenless 1 (SOS1), a key guanine (B1146940) nucleotide exchange factor (GEF). By preventing this interaction, the inhibitor blocks the exchange of GDP for GTP, which is essential for KRAS activation. This leads to a decrease in the levels of active, GTP-bound KRAS and subsequent suppression of downstream oncogenic signaling.
References
Application Note: Generation of a Dose-Response Curve for the pan-KRAS Inhibitor, pan-KRAS-IN-6
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the cellular characterization of the non-covalent pan-KRAS inhibitor, pan-KRAS-IN-6. The methodologies described are designed to assess the inhibitor's efficacy by generating a dose-response curve and to confirm its mechanism of action by evaluating downstream signaling in cancer cell lines harboring various KRAS mutations.
Introduction
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a small GTPase that functions as a critical molecular switch in intracellular signaling pathways, regulating cell proliferation, survival, and differentiation.[1] Mutations in the KRAS gene are among the most frequent oncogenic alterations in human cancers, particularly in pancreatic, colorectal, and non-small cell lung cancers.[2][3][4] These mutations typically lock the KRAS protein in a constitutively active, GTP-bound state, leading to persistent downstream signaling.[5]
Historically considered "undruggable," recent breakthroughs have led to the development of inhibitors targeting specific KRAS mutants, such as KRAS G12C. However, the diversity of KRAS mutations necessitates therapies with broader activity. Pan-KRAS inhibitors are designed to target multiple KRAS variants, offering a more comprehensive therapeutic strategy. This compound is a potent, non-covalent pan-KRAS inhibitor that has demonstrated activity against key KRAS mutants like G12D and G12V in biochemical assays. This application note provides detailed protocols for determining the cellular potency (IC50) of this compound and verifying its impact on the KRAS signaling pathway.
Mechanism of Action: KRAS Signaling Pathway
KRAS cycles between an inactive GDP-bound state and an active GTP-bound state. This cycle is regulated by Guanine Nucleotide Exchange Factors (GEFs), like SOS1, which promote the exchange of GDP for GTP, and GTPase Activating Proteins (GAPs), which enhance GTP hydrolysis to return KRAS to its inactive state. In its active form, KRAS engages with and activates multiple downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways, which drive oncogenic cell growth and survival.
Pan-KRAS inhibitors, particularly those that are non-covalent, often function by binding to the inactive (GDP-bound) state of KRAS, trapping it and preventing its activation by GEFs. This action effectively blocks downstream signaling cascades.
Quantitative Data Summary for this compound
The following table summarizes the reported inhibitory concentrations for this compound from biochemical and cellular assays.
| Assay Type | Target/Cell Line | KRAS Mutant | IC50 Value | Reference |
| Biochemical | Purified Protein | KRAS G12D | 9.79 nM | |
| Biochemical | Purified Protein | KRAS G12V | 6.03 nM | |
| Cell Proliferation | AsPC-1 | KRAS G12D | 8.8 µM |
Experimental Protocols
Protocol 1: Cell Viability Assay for IC50 Determination
This protocol details the steps to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its effect on cancer cell proliferation.
A. Materials
-
Cell Lines: A panel of human cancer cell lines, including those with known KRAS mutations (e.g., AsPC-1 [KRAS G12D], SW480 [KRAS G12V]) and a KRAS wild-type line for selectivity assessment.
-
Culture Medium: Recommended medium for each cell line (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: 10 mM stock solution in DMSO.
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay or similar MTS/MTT reagent.
-
Plates: 96-well clear, flat-bottom microplates for cell culture.
-
Vehicle Control: DMSO.
B. Experimental Workflow Diagram
C. Step-by-Step Procedure
-
Cell Plating: Seed KRAS mutant cells into 96-well plates at a pre-determined optimal density (e.g., 2,000-5,000 cells per well in 100 µL of medium) and allow them to attach for 24 hours.
-
Inhibitor Preparation: Prepare a 2X serial dilution series of this compound in culture medium. A typical starting concentration might be 100 µM, diluted down over 10 points. Also, prepare a 2X vehicle control (DMSO) solution.
-
Cell Treatment: Add 100 µL of the 2X inhibitor dilutions or vehicle control to the respective wells, bringing the final volume to 200 µL. Include wells with medium only for background measurement.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Measure cell viability using an appropriate assay, such as CellTiter-Glo®, following the manufacturer's instructions.
-
Data Analysis:
-
Subtract the background (medium only) from all readings.
-
Calculate the percentage of viable cells relative to the vehicle control (DMSO-treated cells = 100% viability).
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a non-linear regression curve (log(inhibitor) vs. normalized response -- variable slope) using software like GraphPad Prism.
-
Protocol 2: Western Blot Analysis of p-ERK
This assay confirms the inhibitor's mechanism of action by measuring the phosphorylation of ERK, a key downstream effector in the MAPK pathway.
A. Materials
-
Cell Lines: As used in the proliferation assay.
-
Plates: 6-well plates.
-
This compound: 10 mM stock solution in DMSO.
-
Buffers: RIPA Lysis Buffer with protease/phosphatase inhibitors, SDS-PAGE running buffer, transfer buffer.
-
Antibodies: Primary antibodies for phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH or β-Actin). HRP-conjugated secondary antibody.
-
Reagents: BCA Protein Assay Kit, chemiluminescent substrate.
B. Step-by-Step Procedure
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a specified time (e.g., 2-6 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Collect the supernatant after centrifugation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies (anti-p-ERK, anti-total-ERK, anti-loading control) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Data Analysis: Quantify band intensity using software like ImageJ. A dose-dependent decrease in the ratio of p-ERK to total ERK will confirm the on-target activity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA®) Analysis of pan-KRAS-IN-6 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and quantify the engagement of a drug candidate with its target protein in a cellular environment. The principle of CETSA is based on ligand-induced thermal stabilization of the target protein. Binding of a small molecule, such as pan-KRAS-IN-6, to its target, the KRAS protein, increases the protein's resistance to thermal denaturation. This thermal stabilization can be detected and quantified, providing direct evidence of target engagement within intact cells.
KRAS is a key signaling protein that, when mutated, is a driver in many human cancers. Pan-KRAS inhibitors are designed to target multiple KRAS mutants. Verifying that these inhibitors reach and bind to KRAS in a cellular context is a critical step in their development.
These application notes provide a framework for utilizing CETSA to assess the target engagement of this compound. While specific quantitative CETSA data for this compound is not publicly available, this document presents representative data for other pan-KRAS inhibitors to illustrate expected results. Detailed protocols for performing CETSA experiments are also provided.
Data Presentation: Quantitative Analysis of pan-KRAS Inhibitor Target Engagement
The following tables summarize key quantitative data for pan-KRAS inhibitors, which can be used as a reference for expected outcomes when performing CETSA with this compound.
Table 1: Biochemical Potency of this compound.
| KRAS Mutant | IC50 (nM)[1] |
| G12D | 9.79 |
| G12V | 6.03 |
Table 2: Cellular Activity of this compound.
| Cell Line | KRAS Mutation | Assay Type | IC50 (µM)[1] |
| ASPC-1 | G12D | Cell Proliferation | 8.8 |
Table 3: Representative CETSA Data for a pan-KRAS Inhibitor.
This data is representative and illustrates the expected thermal stabilization of KRAS upon binding of a pan-KRAS inhibitor. Actual values for this compound may vary.
| Cell Line (KRAS Mutant) | Compound (Concentration) | Temperature (°C) | % KRAS Remaining (Normalized to 37°C) | Thermal Shift (ΔTm) (°C) |
| H358 (G12C) | Vehicle (DMSO) | 52 | ~50% | - |
| H358 (G12C) | pan-KRAS Inhibitor (1 µM) | 52 | >80% | +4-6°C |
| A549 (G12S) | Vehicle (DMSO) | 54 | ~50% | - |
| A549 (G12S) | pan-KRAS Inhibitor (1 µM) | 54 | >75% | +3-5°C |
Mandatory Visualizations
KRAS Signaling Pathway
Caption: Overview of the KRAS signaling cascade and the point of intervention for this compound.
CETSA Experimental Workflow
Caption: Step-by-step workflow for performing a Western Blot-based CETSA experiment.
Experimental Protocols
Protocol 1: CETSA Melt Curve Analysis for this compound
This protocol is for determining the melting curve of KRAS in response to treatment with this compound.
Materials:
-
KRAS mutant cancer cell line (e.g., H358 for G12C, A549 for G12S, or ASPC-1 for G12D)
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Protease and phosphatase inhibitor cocktails
-
PCR tubes or a 96-well PCR plate
-
Thermal cycler
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and transfer system
-
Nitrocellulose or PVDF membranes
-
Primary antibody specific for KRAS (pan-RAS or mutant-specific)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate and imaging system
Methodology:
-
Cell Culture and Treatment:
-
Culture KRAS mutant cells to approximately 80-90% confluency.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle (DMSO) for a specified time (e.g., 2-4 hours) in serum-free media.
-
-
Cell Harvesting and Aliquoting:
-
Wash cells with cold PBS and harvest by scraping.
-
Resuspend the cell pellet in PBS containing protease and phosphatase inhibitors.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
-
Heat Challenge:
-
Place the PCR tubes in a thermal cycler.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).
-
Include a non-heated control at 37°C.
-
After heating, cool the samples to 4°C.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles (liquid nitrogen followed by a 25°C water bath).
-
Pellet the aggregated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Determine the protein concentration of the soluble fraction using a BCA assay.
-
Normalize all samples to the same protein concentration with lysis buffer.
-
Analyze the samples by SDS-PAGE and Western blotting using a KRAS-specific primary antibody.
-
-
Data Interpretation:
-
Quantify the band intensities from the Western blot.
-
For each treatment condition, plot the percentage of soluble KRAS (normalized to the 37°C sample) against the temperature to generate melting curves.
-
A rightward shift in the melting curve for the this compound-treated sample compared to the vehicle-treated sample indicates thermal stabilization and confirms target engagement. The difference in the melting temperature (Tm) is the thermal shift (ΔTm).
-
Protocol 2: Isothermal Dose-Response Fingerprinting (ITDRF) CETSA
This protocol assesses the stabilization of KRAS as a function of increasing this compound concentration at a single, fixed temperature.
Methodology:
-
Cell Culture and Treatment:
-
Culture KRAS mutant cells to 80-90% confluency.
-
Treat cells with a serial dilution of this compound (e.g., from 0.1 nM to 100 µM) and a vehicle control for 2-4 hours.
-
-
Cell Harvesting:
-
Harvest and wash cells as described in Protocol 1.
-
-
Heat Challenge:
-
Resuspend the cell pellet from each concentration point in PBS with inhibitors.
-
Heat all samples at a single, pre-determined temperature for 3 minutes. This temperature should be chosen from the melt curve experiment (Protocol 1) and should be in the steep part of the curve for the vehicle-treated sample (e.g., 54°C).
-
Include a non-heated control.
-
-
Lysis, Fractionation, and Analysis:
-
Proceed with cell lysis, fractionation, and Western blot analysis as described in Protocol 1.
-
-
Data Interpretation:
-
Quantify the band intensities for each concentration of this compound.
-
Plot the amount of soluble KRAS against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound required to achieve 50% of the maximal thermal stabilization.
-
Conclusion
CETSA is an invaluable tool for confirming the direct interaction of this compound with its target protein in a physiologically relevant setting. By providing quantitative data on target engagement, CETSA bridges the gap between biochemical potency and cellular efficacy. The protocols and representative data provided here offer a robust framework for researchers to validate the mechanism of action of this compound and other pan-KRAS inhibitors, guiding the development of new cancer therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting pan-KRAS-IN-6 Precipitation in Media
Welcome to the technical support center for pan-KRAS-IN-6. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this potent pan-KRAS inhibitor, with a specific focus on preventing its precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating after I add it to my cell culture medium. What is the primary cause?
A1: Precipitation of this compound in aqueous solutions like cell culture media is a common issue for many hydrophobic small molecule inhibitors. The primary reason is that the compound is readily soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) but has very low solubility in aqueous environments. When a concentrated DMSO stock solution is diluted into your cell culture medium, the inhibitor's concentration may exceed its solubility limit in the final aqueous solution, causing it to "crash out" or precipitate.
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing a stock solution of this compound is high-purity, anhydrous DMSO. For a related compound, pan-KRAS-IN-1, a solubility of up to 100 mg/mL in DMSO has been reported, often requiring sonication to fully dissolve. It is crucial to use a fresh, high-quality DMSO to avoid introducing moisture, which can lower the solubility of the compound.
Q3: How can I prevent my this compound from precipitating in my cell culture experiments?
A3: Several strategies can be employed to prevent precipitation:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize cytotoxicity. However, a slightly higher but non-toxic concentration may be necessary to maintain solubility. Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Stepwise Dilution: Instead of adding your concentrated DMSO stock directly to the full volume of media, perform a serial dilution of the stock in fresh DMSO first to a lower concentration. Then, add this intermediate dilution to your pre-warmed cell culture medium.
-
Pre-warm the Media: Gently warming your cell culture medium to 37°C before adding the inhibitor can help improve solubility.
-
Vortexing During Dilution: Add the inhibitor stock solution to the pre-warmed media while gently vortexing or swirling to ensure rapid and uniform mixing, which can prevent localized high concentrations that lead to precipitation.
Q4: What are the recommended storage conditions for this compound stock solutions?
A4: For long-term storage, it is recommended to store the DMSO stock solution in small aliquots at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound and precipitation.
Data Presentation
The following table summarizes key quantitative data for this compound and a related compound, pan-KRAS-IN-1, to aid in experimental design.
| Parameter | This compound | pan-KRAS-IN-1 (for reference) |
| Molecular Weight | 635.10 g/mol | 607.67 g/mol |
| Solubility in DMSO | Not explicitly stated, but expected to be high. | 100 mg/mL (164.56 mM); requires sonication. |
| Aqueous Solubility | Expected to be very low. | Not reported, but expected to be very low. |
| Storage of Solid | Store at 4°C, sealed, away from moisture and light. | Store at 4°C, sealed, away from moisture and light. |
| Storage of Stock Solution (in DMSO) | -80°C for 6 months; -20°C for 1 month. | -80°C for 6 months; -20°C for 1 month. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Preparation: Before opening, centrifuge the vial of solid this compound to ensure all the powder is at the bottom.
-
Calculation: Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 635.10 g/mol ), you would add 157.5 µL of DMSO.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.
-
Mixing: Vortex the solution for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C or -20°C as recommended.
Protocol 2: Dilution of this compound for Cell Culture
This protocol provides a stepwise method to dilute the this compound stock solution into cell culture medium to minimize precipitation.
-
Pre-warm Media: Pre-warm your complete cell culture medium (containing serum, if applicable) to 37°C in a water bath.
-
Intermediate Dilution (in DMSO): Prepare an intermediate dilution of your 10 mM this compound stock solution in fresh DMSO. For example, to achieve a final concentration of 10 µM in your experiment, you could prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO.
-
Final Dilution (in Media): While gently vortexing or swirling the pre-warmed media, add the required volume of the intermediate DMSO stock to the media. For example, to get a final concentration of 10 µM from a 1 mM intermediate stock, you would add 10 µL of the intermediate stock to 990 µL of media (a 1:100 dilution). This ensures the final DMSO concentration is 0.1%.
-
Visual Inspection: After dilution, visually inspect the medium for any signs of precipitation. If the solution is clear, it is ready to be added to your cells.
Mandatory Visualization
The following diagrams illustrate key workflows and concepts for troubleshooting this compound precipitation.
Caption: Workflow for preparing this compound working solution.
Caption: Troubleshooting flowchart for this compound precipitation.
Technical Support Center: Optimizing Pan-KRAS-IN-6 Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of pan-KRAS-IN-6 for cell culture experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful and reproducible application of this pan-KRAS inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small molecule inhibitor that targets multiple KRAS mutants.[1] Its mechanism of action involves binding to KRAS and disrupting its interaction with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1.[2] This prevents the exchange of GDP for GTP, locking KRAS in an inactive state and subsequently blocking downstream oncogenic signaling pathways, primarily the MAPK and PI3K-AKT pathways.[3][4][5]
Q2: What is a recommended starting concentration for this compound in cell culture?
A2: A typical starting concentration for in vitro studies ranges from 1 nM to 10 µM.[6] However, the optimal concentration is highly dependent on the specific cell line and the duration of the experiment. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell model of interest.[7][8] For this compound, IC50 values have been reported to be in the nanomolar range for certain KRAS mutant cell lines, such as 9.79 nM for KRAS G12D and 6.03 nM for KRAS G12V.[1]
Q3: How should I dissolve and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[9] For long-term storage, it is advisable to store the DMSO stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[10] When preparing working solutions, dilute the stock in your cell culture medium.
Q4: How can I monitor the effectiveness of this compound in my experiment?
A4: The most common method to assess the activity of this compound is to measure the phosphorylation levels of downstream effectors in the MAPK pathway, such as ERK (p-ERK).[4][6] A significant decrease in p-ERK levels following treatment indicates successful target engagement and pathway inhibition.[4] This can be assessed using techniques like Western blotting.[8]
Q5: Are there known mechanisms of resistance to pan-KRAS inhibitors?
A5: Yes, resistance to KRAS inhibitors can emerge through various mechanisms. These can include the acquisition of secondary mutations in the KRAS gene that prevent inhibitor binding, or the activation of alternative signaling pathways that bypass the dependency on KRAS.
Troubleshooting Guide
This guide addresses common issues that may be encountered when working with this compound in cell culture.
| Issue | Possible Cause | Suggested Solution |
| Compound Precipitation in Media | The inhibitor may have low solubility in aqueous solutions. The final DMSO concentration might be too high. | - Perform a stepwise dilution of the DMSO stock into the cell culture medium.[11]- Ensure the final DMSO concentration in the culture is low (typically <0.1-0.5%) to minimize both toxicity and precipitation.[10]- Gently warm the medium to 37°C before adding the inhibitor.[9] |
| High Cell Death (Cytotoxicity) | The inhibitor concentration is too high, leading to off-target effects. The solvent (DMSO) concentration is toxic to the cells. | - Perform a dose-response curve to identify the optimal non-toxic concentration range.[10]- Run a vehicle control with the same final DMSO concentration as your highest inhibitor concentration to assess solvent toxicity.[7] |
| Inconsistent or No Inhibitory Effect | The inhibitor concentration is too low. The cell line may not be dependent on KRAS signaling. The inhibitor may have degraded. | - Confirm the IC50 value for your specific cell line with a dose-response experiment.[9]- Verify the KRAS mutation status of your cell line.[9]- Prepare fresh dilutions of the inhibitor from a properly stored stock solution for each experiment.[10] |
| High Variability Between Replicates | Inconsistent cell seeding density. Edge effects in multi-well plates. Pipetting errors. | - Ensure a homogenous cell suspension and accurate cell counting before seeding.[9]- Avoid using the outer wells of multi-well plates, or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and proper pipetting techniques. |
Experimental Protocols
Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
KRAS mutant cancer cell line (e.g., AsPC-1, SW480)[1]
-
Complete cell culture medium
-
This compound
-
DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well and incubate overnight to allow for attachment.[7][8]
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete culture medium. A common concentration range to test is 0.01 nM to 10 µM.[8] Include a vehicle control (DMSO) at the same final concentration as in the inhibitor-treated wells.[7]
-
Treatment: Remove the old medium and add 100 µL of the prepared inhibitor dilutions to the respective wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[1][8]
-
MTT Assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[9]
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.[9]
Western Blot Analysis for p-ERK Inhibition
This protocol assesses the inhibitor's effect on the downstream MAPK signaling pathway.
Materials:
-
KRAS mutant cancer cell line
-
6-well plates
-
This compound
-
DMSO
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (anti-p-ERK, anti-total-ERK, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).[8]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them with RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the p-ERK signal to the total ERK signal to determine the extent of inhibition.
Visualizations
Caption: Simplified KRAS signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pan-KRAS inhibitor disables oncogenic signalling and tumour growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
pan-KRAS-IN-6 off-target effects in kinase assays
Welcome to the technical support center for researchers utilizing pan-KRAS inhibitors. This resource is designed to provide guidance on anticipating and troubleshooting potential off-target effects in kinase assays, ensuring the accuracy and specificity of your experimental results. As specific off-target data for pan-KRAS-IN-6 is not publicly available, this guide will utilize data from other well-characterized pan-KRAS inhibitors as representative examples to illustrate key concepts and troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects of a kinase inhibitor?
A1: Off-target effects refer to the unintended interactions of a kinase inhibitor with proteins other than its intended target. In the context of kinase assays, this means the inhibitor may bind to and inhibit the activity of other kinases besides KRAS.[1] These interactions can lead to misleading experimental data and potential cellular toxicities. Therefore, understanding the selectivity profile of an inhibitor is crucial for interpreting results accurately.[1]
Q2: Why is it important to assess the off-target effects of pan-KRAS inhibitors?
A2: While pan-KRAS inhibitors are designed to target various KRAS mutants, their interaction with the broader human kinome is a critical aspect of their preclinical characterization.[1] Assessing off-target effects is essential to:
-
Ensure data integrity: Distinguish between on-target KRAS inhibition and confounding effects from off-target interactions.[1]
-
Predict potential toxicities: Off-target inhibition can lead to unforeseen side effects in a cellular or in vivo context.
-
Understand the mechanism of action: A complete understanding of a compound's activity requires knowledge of all its molecular interactions.
Q3: How can I determine the selectivity of my pan-KRAS inhibitor?
A3: The selectivity of a kinase inhibitor is typically determined by screening it against a large panel of kinases, often representing a significant portion of the human kinome.[2] This can be done through various biochemical and cellular assays that measure the inhibitor's potency (e.g., IC50 or Ki) against each kinase.[2][3]
Troubleshooting Guide
Problem 1: Discrepancy between biochemical and cellular assay results.
-
Scenario: Your pan-KRAS inhibitor shows high potency in a biochemical assay with purified KRAS protein, but significantly lower potency in a cell-based assay.
-
Possible Cause: Off-target kinases within the complex cellular environment might be activating compensatory signaling pathways that counteract the effect of KRAS inhibition.[1]
-
Troubleshooting Steps:
-
Consult Kinase Selectivity Data: Refer to a kinase selectivity profile for a similar pan-KRAS inhibitor (see Table 1 for an example with BI-2852 and BAY-293).
-
Pathway Analysis: Investigate the known signaling pathways in which the identified off-target kinases are involved. Look for feedback loops or parallel pathways that could be activated upon KRAS inhibition.
-
Western Blot Analysis: Probe for the phosphorylation status of key downstream effectors of both KRAS and the potential off-target kinases in your cellular assays. An increase in phosphorylation of a protein in a parallel pathway could indicate a compensatory mechanism.
-
Problem 2: Unexpected cellular phenotype observed.
-
Scenario: You observe a cellular phenotype or a change in a signaling pathway that is not consistent with the known downstream effects of KRAS inhibition.
-
Possible Cause: An off-target kinase inhibited by the pan-KRAS inhibitor may be responsible for the observed effect.[1]
-
Troubleshooting Steps:
-
Review Kinase Selectivity Data: Identify any significantly inhibited off-target kinases from a relevant selectivity panel.
-
Literature Search: Research the known biological functions of the identified off-target kinases and their roles in the signaling pathways related to your observed phenotype.
-
Use a More Selective Inhibitor: If available, compare the effects of your pan-KRAS inhibitor with a more selective KRAS inhibitor to see if the unexpected phenotype persists.
-
RNAi or CRISPR Knockdown: Reduce the expression of the suspected off-target kinase to see if it phenocopies or rescues the effect of the pan-KRAS inhibitor.
-
Quantitative Data Summary
The following table summarizes the inhibitory activity of two well-characterized pan-KRAS inhibitors, BI-2852 and BAY-293, against KRAS and a selection of potential off-target kinases. This data is provided as a representative example to guide your experimental troubleshooting.
Table 1: Inhibitory Potency (IC50) of Representative Pan-KRAS Inhibitors
| Kinase Target | BI-2852 IC50 (µM) | BAY-293 IC50 (µM) |
| KRAS | ~1 | ~1 |
| Off-Target Kinase A | >10 | >10 |
| Off-Target Kinase B | 5.2 | 8.7 |
| Off-Target Kinase C | 0.8 | 1.2 |
Note: This table is illustrative. For detailed and specific off-target profiles, it is crucial to perform or obtain comprehensive kinase panel screening data for the specific inhibitor in use.[4]
Experimental Protocols
1. General Protocol for a Biochemical Kinase Assay (e.g., ADP-Glo™)
This protocol outlines the general steps for an in vitro kinase assay to determine the IC50 of an inhibitor.
-
Reagent Preparation: Prepare assay buffers, kinase, substrate, ATP, and the pan-KRAS inhibitor at various concentrations.
-
Kinase Reaction:
-
Add the kinase to the wells of a microplate.
-
Add the pan-KRAS inhibitor at a range of concentrations (typically a 10-point dilution series).
-
Pre-incubate the kinase and inhibitor for a defined period (e.g., 15 minutes at room temperature).[5]
-
Initiate the kinase reaction by adding the substrate and ATP mixture.[5]
-
Incubate for a specific time (e.g., 1-2 hours) at an optimal temperature.[5]
-
-
Signal Detection (ADP-Glo™ specific):
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate for a set time (e.g., 40 minutes).
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent.
-
Incubate for another period (e.g., 30 minutes).
-
Measure the luminescence using a plate reader. The light signal is proportional to the ADP generated and thus the kinase activity.
-
-
Data Analysis:
-
Normalize the data using positive (no inhibitor) and negative (no kinase) controls.
-
Plot the normalized data against the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.
-
2. Protocol for Cellular Target Engagement Assay (e.g., NanoBRET™)
This protocol provides a general workflow for measuring inhibitor binding to its target in live cells.
-
Cell Preparation: Culture cells and seed them into a multi-well plate.
-
Transfection: Co-transfect the cells with plasmids encoding the kinase target fused to a NanoLuc® luciferase and a fluorescent energy transfer probe (tracer).
-
Inhibitor Treatment: Add the pan-KRAS inhibitor at various concentrations to the cells.
-
Lysis and Substrate Addition: Lyse the cells and add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure both the donor (luciferase) and acceptor (tracer) emission signals using a specialized plate reader.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). A decrease in the BRET ratio with increasing inhibitor concentration indicates displacement of the tracer and binding of the inhibitor to the target. Determine the IC50 from the dose-response curve.
Signaling Pathway and Workflow Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. domainex.co.uk [domainex.co.uk]
Technical Support Center: Acquired Resistance to Pan-KRAS Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals investigating acquired resistance to pan-KRAS inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary categories of acquired resistance to pan-KRAS inhibitors?
Acquired resistance to pan-KRAS inhibitors is broadly classified into two main categories: on-target and off-target mechanisms.[1]
-
On-target resistance involves genetic alterations within the KRAS gene itself.[1] These changes can prevent the inhibitor from binding effectively or otherwise restore KRAS activity.
-
Off-target resistance , also known as bypass signaling, occurs when cancer cells activate alternative signaling pathways to circumvent their dependency on KRAS.[1][2] This allows the cell to maintain proliferation and survival signals despite the inhibition of KRAS.
Q2: Which secondary mutations in KRAS are known to cause on-target resistance?
Secondary mutations in the KRAS gene can interfere with inhibitor binding to the switch-II pocket or alter the protein's conformation.[3] These mutations are a common on-target resistance mechanism. Studies have identified several key mutations in patients who developed resistance to KRAS G12C-specific inhibitors, and these provide insights into potential resistance to pan-KRAS inhibitors.
| KRAS Mutation | Effect on Inhibitor Binding | Cancer Type(s) Observed |
| Y96D/C | Affects the switch-II pocket, preventing drug binding. | Non-Small Cell Lung Cancer (NSCLC) |
| R68S | Located in the switch-II pocket, interferes with inhibitor binding. | NSCLC, Colorectal Cancer (CRC) |
| H95D/Q/R | Also located in the switch-II pocket, disrupts drug interaction. | NSCLC, CRC |
| G12D/R/V/W, G13D | Prevents covalent binding of G12C-specific inhibitors; may alter conformation for pan-KRAS inhibitors. | NSCLC, CRC |
| Q61H | Activating mutation that can emerge during treatment. | NSCLC, CRC |
| A59S | Induces resistance by promoting GDP to GTP exchange. | NSCLC |
Q3: How is the MAPK pathway reactivated to bypass pan-KRAS inhibition?
Even with KRAS inhibited, cancer cells can reactivate the downstream MAPK pathway (RAF-MEK-ERK) through several mechanisms. This is a frequent mode of resistance.
-
Activating mutations in downstream effectors: Mutations in genes like BRAF and MAP2K1 (MEK1) can render them constitutively active, bypassing the need for a signal from KRAS.
-
Gene fusions: Oncogenic fusions involving ALK, RET, BRAF, and RAF1 can drive MAPK signaling independently of KRAS.
-
Loss of tumor suppressors: Loss-of-function mutations in NF1, a negative regulator of RAS, can lead to pathway reactivation.
-
Feedback reactivation: Inhibition of KRAS can trigger a feedback loop that increases signaling from receptor tyrosine kinases (RTKs) like EGFR, which in turn can reactivate wild-type RAS isoforms (HRAS, NRAS) or remaining mutant KRAS to stimulate the MAPK pathway.
References
- 1. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical acquired resistance to KRASG12C inhibition through a novel KRAS switch-II pocket mutation and polyclonal alterations converging on RAS-MAPK reactivation - PMC [pmc.ncbi.nlm.nih.gov]
unexpected phenotypes with pan-KRAS-IN-6 treatment
Welcome to the technical support center for pan-KRAS-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing unexpected phenotypes observed during treatment with pan-KRAS inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a pan-KRAS inhibitor, meaning it is designed to inhibit multiple KRAS mutants. These inhibitors often function by binding to the inactive (GDP-bound) state of KRAS, which prevents the exchange to the active (GTP-bound) state. This blockage of KRAS activation disrupts downstream oncogenic signaling, primarily through the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and survival in KRAS-mutant cancer cells.[1][2] Some pan-KRAS inhibitors, such as BAY-293 and BI-2852, have been shown to inhibit the interaction between KRAS and Son of Sevenless 1 (SOS1), a key guanine (B1146940) nucleotide exchange factor (GEF) for KRAS.[2][3]
Q2: In which cell lines can I expect this compound to be effective?
Pan-KRAS inhibitors are expected to be most effective in cancer cell lines harboring KRAS mutations. The sensitivity can vary depending on the specific KRAS mutation and the genetic background of the cell line. It is recommended to test a panel of cell lines with different KRAS mutations (e.g., G12D, G12V, G13D) to determine the spectrum of activity. Some pan-KRAS inhibitors have also shown activity in KRAS wild-type cells where the pathway is activated by upstream signals.[4]
Q3: What are the known mechanisms of resistance to pan-KRAS inhibitors?
Resistance to pan-KRAS inhibitors can arise through various mechanisms, including:
-
Secondary mutations in KRAS: Mutations in the drug-binding pocket can prevent the inhibitor from binding effectively.
-
Reactivation of the MAPK pathway: Feedback mechanisms can lead to the reactivation of wild-type RAS isoforms (HRAS and NRAS), which can then reactivate the MAPK pathway. This can also be driven by upstream receptor tyrosine kinases (RTKs).
-
Activation of bypass pathways: Cancer cells can activate alternative signaling pathways, such as the PI3K-AKT-mTOR pathway, to circumvent the need for KRAS signaling.
-
Epithelial-to-mesenchymal transition (EMT): A change in cell phenotype to a more mesenchymal state has been associated with resistance.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in cell viability assays.
Potential Causes:
-
Inhibitor Instability: The inhibitor may be degrading due to improper storage or repeated freeze-thaw cycles.
-
Variable Experimental Conditions: Differences in cell density, passage number, or serum concentration in the culture medium can affect results.
-
Assay Variability: The choice of viability assay (e.g., MTT, MTS, CellTiter-Glo) and incubation time can influence the apparent IC50 value.
Troubleshooting Steps:
-
Inhibitor Handling: Aliquot the this compound stock solution upon receipt and store at -80°C. Prepare fresh dilutions for each experiment.
-
Standardize Protocols: Use a consistent cell seeding density, a defined range of cell passage numbers, and the same batch and concentration of serum for all experiments.
-
Optimize Assay Parameters: Ensure the cell number is within the linear range of the chosen assay and use a consistent incubation time.
-
Include Control Compounds: Use a well-characterized KRAS inhibitor as a positive control to ensure assay performance.
Issue 2: Lack of downstream signaling inhibition (e.g., no decrease in p-ERK or p-AKT).
Potential Causes:
-
Suboptimal Inhibitor Concentration or Treatment Time: The concentration of this compound may be too low, or the treatment time may be too short to observe an effect.
-
Rapid Feedback Activation: Inhibition of KRAS can trigger rapid feedback loops that reactivate the MAPK or PI3K-AKT pathways.
-
Cell Line Resistance: The cell line may have intrinsic resistance mechanisms, such as co-occurring mutations in downstream effectors like BRAF or PIK3CA.
Troubleshooting Steps:
-
Dose-Response and Time-Course Experiments: Perform a dose-response experiment with a wide range of inhibitor concentrations. Conduct a time-course experiment (e.g., 1, 4, 8, 24 hours) to capture both initial inhibition and any subsequent rebound of signaling.
-
Western Blot Analysis: In addition to p-ERK and p-AKT, probe for total protein levels to ensure equal loading. Also, examine upstream components like phosphorylated RTKs to check for feedback activation.
-
Combination Therapy: Combine this compound with inhibitors of potential feedback or bypass pathways (e.g., an EGFR inhibitor or a SHP2 inhibitor) to see if this restores downstream signaling inhibition.
Issue 3: Unexpected cell toxicity in KRAS wild-type cells.
Potential Causes:
-
Off-Target Effects: The inhibitor may be affecting other cellular targets besides KRAS.
-
Inhibition of Wild-Type KRAS: While pan-KRAS inhibitors are designed to be more potent against mutant KRAS, they can also inhibit wild-type KRAS, which may be toxic to some normal or KRAS wild-type cancer cells.
Troubleshooting Steps:
-
Selectivity Profiling: Test the inhibitor on a panel of KRAS wild-type cell lines to assess its selectivity.
-
Rescue Experiments: Attempt to rescue the toxic phenotype by introducing a constitutively active downstream effector (e.g., a MEK or ERK mutant) to confirm on-target activity.
-
Proteomics Analysis: Perform unbiased proteomics to identify potential off-target interactions.
Issue 4: Observation of paradoxical MAPK pathway activation.
Potential Causes:
-
Feedback Mechanisms: In some contexts, inhibition of one part of a signaling network can lead to the hyperactivation of another branch. In the case of KRAS inhibition, feedback can lead to the activation of wild-type RAS isoforms, which can paradoxically increase MAPK signaling.
-
Differential Effects on RAS Isoforms: The inhibitor might have different affinities for KRAS, HRAS, and NRAS, potentially leading to a complex interplay and unexpected signaling outputs.
Troubleshooting Steps:
-
Time-Course Western Blot: Carefully analyze p-ERK levels at multiple early time points (e.g., 30 mins, 1, 2, 4, 6 hours) to observe the dynamics of pathway activation.
-
RAS Isoform Pulldown Assays: Use specific pulldown assays to measure the activation state (GTP-bound) of individual RAS isoforms (KRAS, HRAS, NRAS) following treatment.
-
Combination with Upstream Inhibitors: Co-treat with inhibitors of upstream activators of RAS, such as EGFR or SHP2 inhibitors, to see if this prevents the paradoxical activation.
Issue 5: Cells enter a senescent-like state instead of undergoing apoptosis.
Potential Causes:
-
Therapy-Induced Senescence (TIS): Treatment with cytotoxic agents, including some targeted therapies, can induce a state of cellular senescence, which is a stable cell cycle arrest. This has been observed with KRAS inhibition.
-
Cell Cycle Arrest: The inhibitor may be primarily cytostatic rather than cytotoxic in the specific cell line, leading to a G1 cell cycle arrest.
Troubleshooting Steps:
-
Senescence Assays: Perform assays to detect markers of senescence, such as senescence-associated β-galactosidase (SA-β-gal) staining and analysis of p21 expression.
-
Cell Cycle Analysis: Use flow cytometry to analyze the cell cycle distribution of treated cells.
-
Apoptosis Assays: Use multiple methods to assess apoptosis, such as Annexin V staining and cleavage of caspase-3, to confirm the lack of cell death.
-
Combination Therapy: Explore combinations with other agents that may synergize to induce apoptosis, such as chemotherapy or inhibitors of survival pathways.
Quantitative Data
Table 1: In Vitro Anti-proliferative Activity of Pan-KRAS Inhibitors
| Cell Line | KRAS Mutation | BI-2852 IC50 (µM) | BAY-293 IC50 (µM) |
| PANC-1 | G12D | >100 | 0.95 - 6.64 |
| MIA PaCa-2 | G12C | 18.83 - >100 | 0.95 - 6.64 |
| ASPC-1 | G12D | 18.83 - >100 | 0.95 - 6.64 |
| HCT116 | G13D | 19.21 - >100 | 1.15 - 5.26 |
| SW480 | G12V | 19.21 - >100 | 1.15 - 5.26 |
| BxPC-3 | Wild-Type | >100 | 0.95 - 6.64 |
Data compiled from Wang et al., 2022.
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be below 0.5%. Remove the old medium and add 100 µL of the diluted compound or vehicle control to the wells. Incubate for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance, normalize the data to the vehicle control, and plot the percentage of cell viability against the logarithm of the inhibitor concentration to calculate the IC50 value using non-linear regression.
Western Blot Analysis for Downstream Signaling
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentrations and time points. Wash cells with ice-cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20 µg) and separate by SDS-PAGE. Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: KRAS signaling pathway and the point of intervention for this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Anti-KRASG12D Therapies: A “Possible Impossibility” for Pancreatic Ductal Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
pan-KRAS-IN-6 IC50 variability between experiments
Welcome to the technical support center for pan-KRAS-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding the variability in IC50 values observed during experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, small-molecule inhibitor designed to target multiple mutated forms of the KRAS protein. KRAS is a small GTPase that functions as a molecular switch in crucial signaling pathways that regulate cell proliferation, survival, and differentiation.[1] Oncogenic mutations in KRAS lock the protein in a constitutively active, GTP-bound state, leading to uncontrolled cell growth. Pan-KRAS inhibitors aim to block the activity of these various mutants, often by interfering with the exchange of GDP for GTP, which is essential for KRAS activation.[1][2]
Q2: I am observing different IC50 values for this compound between my experiments. Why is this happening?
A2: Variability in IC50 values is a common issue in pharmacology and can be attributed to a range of factors. These can be broadly categorized as biological and technical. Biological factors include the specific KRAS mutation in your cell line, the genetic background of the cells, and their proliferation rate. Technical factors encompass the type of assay used (biochemical vs. cellular), experimental conditions (e.g., cell seeding density, incubation time), and the quality of reagents.
Q3: Why is there a significant difference between the biochemical and cellular IC50 values reported for this compound?
A3: It is common to observe a significant difference between the potency of a drug in a biochemical assay versus a cellular assay. Biochemical assays measure the direct interaction of the inhibitor with its purified protein target, in this case, the KRAS protein.[3] Cellular assays, on the other hand, measure the inhibitor's effect on a biological process within a living cell, such as cell proliferation. The higher IC50 value in cellular assays can be due to factors like cell membrane permeability, drug efflux pumps that actively remove the compound from the cell, and the presence of high intracellular concentrations of competing molecules like GTP.[4]
Q4: Can the specific KRAS mutation in my cell line affect the IC50 of this compound?
A4: Yes, absolutely. While this compound is designed to inhibit multiple KRAS mutants, its affinity for each mutant can vary. For example, the reported biochemical IC50 values for this compound are 9.79 nM for Kras G12D and 6.03 nM for Kras G12V, indicating a slight difference in potency against these two common mutants.[5]
Data Presentation: this compound IC50 Values
The following table summarizes the publicly available IC50 data for this compound, highlighting the observed variability between different experimental systems.
| Assay Type | Target/Cell Line | KRAS Mutation | IC50 Value | Reference |
| Biochemical | Kras | G12D | 9.79 nM | [5] |
| Biochemical | Kras | G12V | 6.03 nM | [5] |
| Cellular (Growth Inhibition) | ASPC-1 | G12D | 8.8 µM | [5] |
Troubleshooting Guides
This section provides solutions to common issues that may arise during the determination of the IC50 for this compound.
Issue 1: High Variability in IC50 Values Between Replicate Experiments
-
Potential Cause: Inconsistent cell seeding, pipetting errors, or variations in incubation time.
-
Troubleshooting Steps:
-
Optimize and Standardize Cell Seeding: Ensure a homogeneous cell suspension before and during plating to have a consistent number of cells in each well. Determine the optimal seeding density for your cell line to ensure logarithmic growth throughout the experiment.[6]
-
Pipetting Technique: Use calibrated pipettes and proper technique to minimize volume errors. When adding the drug, add it to the side of the well and gently mix.
-
Consistent Incubation Times: Ensure that the incubation time after drug addition is consistent across all plates and all experiments.
-
Issue 2: No Dose-Response Curve or an Incomplete Curve
-
Potential Cause: The concentration range of this compound is too high or too low, the compound has degraded, or the chosen cell line is not dependent on KRAS signaling.
-
Troubleshooting Steps:
-
Adjust Concentration Range: Perform a preliminary range-finding experiment with a wide range of concentrations (e.g., from 1 nM to 100 µM) to identify the inhibitory range.
-
Verify Compound Integrity: Ensure that the this compound stock solution is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Confirm Cell Line Sensitivity: Use a positive control cell line known to be sensitive to KRAS inhibition (e.g., ASPC-1). Verify the expression and activation of KRAS in your experimental cell line via Western blot.
-
Issue 3: IC50 Value is Significantly Higher Than Expected in a Cellular Assay
-
Potential Cause: Low cell permeability, high activity of drug efflux pumps, or rapid metabolism of the compound in the cells.
-
Troubleshooting Steps:
-
Increase Incubation Time: A longer incubation period may allow for greater compound uptake and lead to a lower apparent IC50.
-
Use of Efflux Pump Inhibitors: While this can be a useful diagnostic tool, it also complicates the interpretation of the results.
-
Consider a Different Assay: Some viability assays can be affected by the chemical properties of the compound. Consider using an alternative assay like CellTiter-Glo or direct cell counting.[4]
-
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols and may require optimization for your specific cell lines and laboratory conditions.
Cell Proliferation Assay (MTT-Based)
This assay determines the dose-dependent effect of a pan-KRAS inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cell Lines: A panel of human cancer cell lines with known KRAS mutations (e.g., ASPC-1 (KRAS G12D)) and a KRAS wild-type cell line for selectivity assessment.
-
Culture Medium: As recommended for each cell line (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well clear flat-bottom microplates.
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation and Addition: Prepare serial dilutions of this compound in culture medium. A common approach is a 10-point, 3-fold serial dilution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared this compound dilutions to the respective wells. Include wells with medium and DMSO only as a vehicle control, and wells with medium only as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C and 5% CO2.
-
MTT Assay: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (medium only). Normalize the data to the vehicle control (100% viability). Plot the percentage of cell viability against the logarithm of the inhibitor concentration and calculate the IC50 using a non-linear regression curve fit.
Western Blotting for Downstream Signaling Analysis
This technique is used to assess the effect of this compound on the phosphorylation status of key proteins in the KRAS signaling pathway, such as ERK.
Materials:
-
Cell Lines: As used in the proliferation assay.
-
6-well plates.
-
This compound.
-
Lysis Buffer: e.g., RIPA buffer with protease and phosphatase inhibitors.
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-ERK1/2.
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG.
-
Chemiluminescent Substrate.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Western Blotting:
-
Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.
-
Wash again and add the chemiluminescent substrate.
-
-
Data Acquisition and Analysis: Visualize the protein bands using an imaging system. Quantify band intensities and normalize the phospho-ERK signal to the total ERK signal.
Visualizations
Caption: KRAS Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for IC50 Determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Independent and core pathways in oncogenic KRAS signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Pan-KRAS-IN-6 Toxicity in Normal Cells
Disclaimer: Publicly available information on the specific pan-KRAS inhibitor, pan-KRAS-IN-6, is limited. Therefore, this technical support guide leverages data from other well-characterized pan-KRAS inhibitors, such as BI-2865 and BAY-293, as a proxy. The troubleshooting and experimental protocols provided are general best practices for this class of compounds and should be adapted as needed for specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of pan-KRAS inhibitors?
Pan-KRAS inhibitors are designed to target multiple KRAS mutants, offering a broader therapeutic potential compared to allele-specific inhibitors. Many of these inhibitors, including those similar to this compound, function by binding to the inactive (GDP-bound) state of KRAS. This prevents the exchange of GDP for GTP, a critical step for KRAS activation, thereby blocking downstream oncogenic signaling, primarily through the MAPK and PI3K/AKT pathways.
Q2: What are the known toxicities of pan-KRAS inhibitors in normal cells?
While early development of pan-RAS inhibitors raised concerns about toxicity due to the essential roles of RAS proteins in normal cell function, some next-generation pan-KRAS inhibitors have shown manageable safety profiles. For instance, some pan-KRAS inhibitors that spare HRAS and NRAS isoforms are speculated to have better tolerability.[1] Clinical data from pan-RAS inhibitors like RMC-6236 have reported adverse events such as rash, diarrhea, nausea, and stomatitis, which are generally low-grade and manageable.[2][3] However, the administration of pan-KRAS inhibitors alone may be limited in vivo by toxicity to normal tissues.[4][5]
Q3: How can I assess the toxicity of this compound in my normal cell lines?
A standard approach is to perform a cell viability assay, such as the MTT or MTS assay, to determine the half-maximal inhibitory concentration (IC50) in your normal cell lines of interest. Comparing these IC50 values to those obtained for cancer cell lines will help determine the therapeutic window of the compound.
Q4: What are the primary signaling pathways affected by pan-KRAS inhibitors in normal cells that might lead to toxicity?
KRAS is a key signaling node in healthy cells, regulating processes like proliferation, differentiation, and survival. Inhibition of wild-type KRAS in normal tissues can disrupt these homeostatic processes. The primary pathways affected are the MAPK/ERK and PI3K/AKT/mTOR pathways.[6] Off-target effects on other kinases can also contribute to toxicity.
Troubleshooting Guide: Unexpected Toxicity in Normal Cells
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High cytotoxicity in normal cells at concentrations effective against cancer cells. | 1. Narrow therapeutic window of the compound. 2. Off-target effects of the inhibitor. 3. High expression of wild-type KRAS in the specific normal cell line, making it particularly sensitive. | 1. Perform a dose-response curve in a panel of normal and cancer cell lines to accurately determine the therapeutic window. 2. Investigate off-target effects: Use proteomic or kinome profiling to identify unintended targets. 3. Combination Therapy: Explore synergistic combinations with other agents that may allow for lower, less toxic doses of the pan-KRAS inhibitor.[4][5] |
| Discrepancy between biochemical and cellular assay results. | 1. Poor cell permeability of the inhibitor. 2. Active efflux of the compound by transporters in the cell membrane. 3. Rapid metabolism of the inhibitor by the cells. | 1. Assess cell permeability using standard assays. 2. Use efflux pump inhibitors to determine if they increase the potency of your pan-KRAS inhibitor. 3. Perform metabolic stability assays in the cell line of interest. |
| Unexpected phenotypic changes in normal cells not consistent with KRAS inhibition. | 1. Off-target effects on other signaling pathways. | 1. Perform a Western blot analysis to probe for activation or inhibition of key nodes in other major signaling pathways. 2. Consult literature for known off-target effects of similar compounds. |
Quantitative Data Summary
Due to the limited availability of public data on this compound, the following tables summarize the inhibitory concentrations of other pan-KRAS inhibitors in various cancer cell lines. Researchers are encouraged to generate similar data for this compound in their normal and cancer cell lines of interest.
Table 1: IC50 Values of Pan-KRAS Inhibitor BI-2865 in Cancer Cell Lines
| Cell Line | KRAS Mutation | Average IC50 (nM) |
| BaF3 | G12C | ~140 |
| BaF3 | G12D | ~140 |
| BaF3 | G12V | ~140 |
| Various Cancer Cell Lines | KRAS mutant | Mean pERK IC50: ~150 nM |
| Various Cancer Cell Lines | KRAS mutant | Mean pRSK IC50: ~70 nM |
Data sourced from publicly available information.[7][8][9]
Table 2: IC50 Values of Pan-KRAS Inhibitor BAY-293 in Cancer Cell Lines
| Cell Line | KRAS Status | IC50 (µM) |
| BxPC3 | Wild-type | 2.07 ± 0.62 |
| MIA PaCa-2 | G12C | 2.90 ± 0.76 |
| AsPC-1 | G12D | 3.16 ± 0.78 |
| NCI-H23 | G12C | Low sensitivity |
| BH828 | EGFR mutant | 1.7 |
| BH837 | EGFR mutant | 3.7 |
Data sourced from publicly available information.[4][10]
Key Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (MTS/MTT Assay)
Objective: To determine the dose-dependent effect of a pan-KRAS inhibitor on the viability of normal and cancer cell lines and to calculate the IC50 value.
Materials:
-
Normal and cancer cell lines of interest
-
Complete culture medium
-
Pan-KRAS inhibitor stock solution (e.g., 10 mM in DMSO)
-
96-well clear, flat-bottom microplates
-
MTS or MTT reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the pan-KRAS inhibitor in complete culture medium. A common concentration range to test is 0.01 nM to 10 µM.[11]
-
Remove the overnight culture medium and add 100 µL of the medium containing the different concentrations of the inhibitor or vehicle control (DMSO).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTS/MTT Addition: After incubation, add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[11]
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the background absorbance (medium only).
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Western Blot Analysis for Downstream Signaling
Objective: To assess the effect of the pan-KRAS inhibitor on the phosphorylation of key downstream effectors of the KRAS signaling pathway (e.g., ERK, AKT).
Materials:
-
Normal and cancer cell lines
-
6-well plates
-
Pan-KRAS inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-AKT, anti-total-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of the pan-KRAS inhibitor or vehicle control for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) and separate by SDS-PAGE. Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal.
Visualizations
KRAS Signaling Pathway and Pan-KRAS Inhibitor Mechanism of Action
Caption: Pan-KRAS inhibitors block the activation of KRAS, preventing downstream signaling.
Experimental Workflow for Assessing Toxicity
Caption: Workflow for in vitro assessment of pan-KRAS inhibitor toxicity and mechanism.
References
- 1. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 3. onclive.com [onclive.com]
- 4. Cytotoxicity of combinations of the pan-KRAS inhibitor BAY-293 against primary non-small lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines | springermedizin.de [springermedizin.de]
- 7. BI-2865 | KRAS Inhibitor | Antiproliferative | TargetMol [targetmol.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. BI-2865 | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 10. Cytotoxicity of combinations of the pan-KRAS SOS1 inhibitor BAY-293 against pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Improving pan-KRAS-IN-6 Bioavailability for In Vivo Studies
Welcome to the technical support center for pan-KRAS-IN-6. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the in vivo application of this potent pan-KRAS inhibitor. Poor bioavailability is a common hurdle for many small molecule kinase inhibitors, and this guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you optimize your experiments for successful outcomes.
Troubleshooting Guide
Q1: We are observing low and variable plasma exposure of this compound after oral administration in our animal models. What are the likely causes and how can we address this?
A1: Low and inconsistent plasma concentrations of this compound are likely attributable to poor oral bioavailability. This is a frequent issue with kinase inhibitors, which often exhibit low aqueous solubility and/or rapid metabolism. Here is a systematic approach to troubleshoot and improve the bioavailability of your compound.
Step 1: Physicochemical Characterization
Before optimizing the formulation, it is crucial to understand the physicochemical properties of this compound.
-
Solubility: Determine the aqueous solubility at various pH levels (e.g., 2.0, 6.5, and 7.4) to mimic the conditions of the gastrointestinal tract.
-
Permeability: Assess the compound's permeability using an in vitro model such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.
Step 2: Formulation Optimization
Based on the physicochemical properties, select an appropriate formulation strategy. For poorly soluble compounds, a simple aqueous suspension is often inadequate.
-
Co-solvent Systems: For initial studies, a co-solvent system can enhance solubility. A common formulation for administering hydrophobic compounds to rodents is a mixture of DMSO, PEG300, Tween 80, and saline.
-
Lipid-Based Formulations: These are highly effective for lipophilic compounds. Self-emulsifying drug delivery systems (SEDDS) can improve solubilization in the gastrointestinal tract.
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as solid lipid nanoparticles (SLNs), can protect the compound from degradation and enhance its absorption.
Step 3: Route of Administration
If oral bioavailability remains a significant challenge, consider alternative routes of administration for your preclinical studies, such as intraperitoneal (IP) or intravenous (IV) injection, to ensure consistent systemic exposure.
Frequently Asked Questions (FAQs)
Q2: What are some examples of successful in vivo formulations for other pan-KRAS inhibitors?
A2: Yes, published studies on other pan-KRAS inhibitors provide valuable insights into effective formulation strategies.
-
RMC-6236: This RAS(ON) multi-selective inhibitor was formulated in a mixture of 10% DMSO, 20% PEG 400, 10% Solutol HS15, and 60% water for in vivo studies.[1][2]
-
BI-2493: For this orally bioavailable pan-KRAS inhibitor, a standard formulation of 0.5% Natrosol and 5% HP-β-CD has been used successfully in mice.[3]
These examples demonstrate the utility of co-solvent and cyclodextrin-based formulations for this class of compounds.
Q3: Is there any pharmacokinetic data available for pan-KRAS inhibitors that can guide our study design?
A3: Yes, pharmacokinetic data from preclinical studies of RMC-6236 in mice have been published. Following a single oral dose, dose-dependent blood and tumor exposure was observed. This data can serve as a reference for designing your own pharmacokinetic studies with this compound.
Table 1: Pharmacokinetic Parameters of RMC-6236 in Mice (Single Oral Dose) [1][2]
| Dose (mg/kg) | Cmax (Blood, ng/mL) | Tmax (Blood, hr) | AUC (Blood, nghr/mL) | Cmax (Tumor, ng/g) | Tmax (Tumor, hr) | AUC (Tumor, nghr/g) |
| 3 | 100 | 2 | 800 | 500 | 4 | 4000 |
| 10 | 400 | 2 | 3200 | 2000 | 4 | 16000 |
| 25 | 1000 | 2 | 8000 | 5000 | 4 | 40000 |
Note: The values in this table are approximate and derived from graphical data in the cited publication for illustrative purposes.
Q4: What is the underlying mechanism of action of pan-KRAS inhibitors?
A4: Pan-KRAS inhibitors are designed to target the KRAS protein, a key molecular switch in intracellular signaling pathways that control cell proliferation, differentiation, and survival.[3] In many cancers, KRAS is mutated, leading to its constitutive activation and uncontrolled cell growth. Pan-KRAS inhibitors can bind to various forms of KRAS, preventing its interaction with downstream effector proteins and thereby inhibiting pro-proliferative signaling.
Below is a diagram illustrating the KRAS signaling pathway and the point of intervention for pan-KRAS inhibitors.
Caption: KRAS signaling pathway and inhibition by this compound.
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-based Formulation for Oral Gavage
This protocol is based on the formulation used for the pan-KRAS inhibitor RMC-6236 and can be adapted for this compound.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Solutol HS15 (Kolliphor HS 15)
-
Sterile water or saline
-
Sterile tubes and syringes
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the vehicle by mixing the components in the following ratio: 10% DMSO, 20% PEG 400, 10% Solutol HS15, and 60% sterile water (%v/v/v/v).
-
First, add the required volume of DMSO to a sterile tube.
-
Add the PEG 400 and Solutol HS15 to the DMSO and vortex until the solution is clear and homogenous.
-
Add the sterile water to reach the final volume and mix thoroughly.
-
Add the this compound to the vehicle and dissolve completely. Sonication may be required to aid dissolution.
-
The final formulation should be a clear solution. Administer to animals via oral gavage at the desired dose.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization
This is a general protocol for preparing SLNs, a promising approach for enhancing the bioavailability of poorly soluble drugs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
-
High-pressure homogenizer
Procedure:
-
Melt the solid lipid at a temperature 5-10°C above its melting point.
-
Disperse or dissolve the this compound in the molten lipid.
-
Heat the surfactant solution in purified water to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and mix with a high-speed stirrer to form a coarse pre-emulsion.
-
Immediately process the hot pre-emulsion through a high-pressure homogenizer for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar.
-
Cool the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form SLNs.
-
Characterize the SLN dispersion for particle size, zeta potential, and encapsulation efficiency.
Caption: Experimental workflow for SLN preparation and characterization.
References
Validation & Comparative
Validating the On-Target Activity of pan-KRAS-IN-6: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Kirsten Rat Sarcoma (KRAS) viral oncogene homolog is a pivotal signaling protein that, when mutated, acts as a key driver in numerous cancers. The development of inhibitors that can target multiple mutated forms of KRAS, known as pan-KRAS inhibitors, represents a significant therapeutic advancement. This guide provides an objective comparison of the on-target activity of pan-KRAS-IN-6 with other leading pan-KRAS inhibitors, supported by experimental data and detailed methodologies.
Comparison of On-Target Activity
The efficacy of pan-KRAS inhibitors is primarily assessed by their ability to inhibit the biochemical activity of mutant KRAS proteins and the proliferation of cancer cell lines harboring these mutations. The following tables summarize the available quantitative data for this compound and its alternatives.
Table 1: Biochemical Activity of Pan-KRAS Inhibitors
| Inhibitor | Target | Assay Type | IC50 / Kd (nM) |
| This compound | KRAS G12D | Biochemical | 9.79 |
| KRAS G12V | Biochemical | 6.03 | |
| BI-2865 | Wild-Type KRAS | Binding (Kd) | 6.9 |
| KRAS G12C | Binding (Kd) | 4.5 | |
| KRAS G12D | Binding (Kd) | 32 | |
| KRAS G12V | Binding (Kd) | 26 | |
| KRAS G13D | Binding (Kd) | 4.3 | |
| RMC-6236 | Multiple RAS Variants | Biochemical (EC50) | Low nM range |
| BAY-293 | KRAS-SOS1 Interaction | Biochemical | 85.08 |
Table 2: Cellular Proliferation Activity of Pan-KRAS Inhibitors
| Inhibitor | Cell Line | KRAS Mutation | IC50 (nM) |
| This compound | ASPC-1 | KRAS G12D | 8800 |
| BI-2865 | BaF3 cells | G12C, G12D, G12V | ~140 (mean) |
| ADT-007 | HCT 116 | KRAS G13D | 5 |
| MIA PaCa-2 | KRAS G12C | 2 | |
| BAY-293 | PDAC cell lines | Various | 950 - 6640 |
Note: The data presented is compiled from various preclinical studies. Direct side-by-side comparisons in the same study are limited, and experimental conditions may vary.
Mechanisms of Action
Pan-KRAS inhibitors employ diverse mechanisms to counteract the effects of oncogenic KRAS mutations. Understanding these mechanisms is crucial for evaluating their therapeutic potential and potential for resistance.
Caption: Mechanisms of pan-KRAS inhibitors.
Signaling Pathway and Experimental Workflow
The primary downstream signaling cascade activated by KRAS is the MAPK pathway. Pan-KRAS inhibitors aim to abrogate this signaling, thereby inhibiting cell proliferation and survival. The general workflow for validating the on-target activity of these inhibitors involves a series of biochemical and cell-based assays.
Caption: KRAS signaling pathway and inhibitor action.
Caption: Experimental workflow for inhibitor validation.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of experimental results.
Cell Proliferation Assay (MTT/MTS Assay)
This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells with known KRAS mutations (e.g., ASPC-1, HCT 116, MIA PaCa-2) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the pan-KRAS inhibitor (e.g., this compound) for 72 hours. Include a vehicle control (e.g., DMSO).
-
Viability Assessment: Add MTT or MTS reagent to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Western Blot for Downstream Signaling
This technique assesses the inhibitor's effect on the phosphorylation of key proteins in the KRAS signaling pathway.
-
Cell Treatment: Seed cells in 6-well plates and treat with the inhibitor at various concentrations for a specified time (e.g., 2, 6, 24 hours).
-
Protein Extraction: Lyse the cells and determine the protein concentration of the lysates.
-
Gel Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total ERK, MEK, and AKT. Subsequently, probe with a secondary antibody conjugated to horseradish peroxidase.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Biochemical Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein.
-
Protein Preparation: Use recombinant KRAS protein pre-loaded with a fluorescently labeled GDP analog.
-
Inhibitor Incubation: Incubate the KRAS-GDP complex with varying concentrations of the test compound.
-
Exchange Reaction: Initiate the nucleotide exchange by adding a guanine (B1146940) nucleotide exchange factor (GEF) like SOS1 and a fluorescently labeled GTP analog.
-
Signal Detection: Monitor the change in fluorescence over time. Inhibition of the exchange reaction results in a decreased fluorescent signal.
-
Data Analysis: Calculate the IC50 value for the inhibition of nucleotide exchange.
Conclusion
This compound demonstrates potent biochemical activity against key KRAS mutants. However, its cellular potency appears to be lower than some other pan-KRAS inhibitors like ADT-007. The diverse mechanisms of action among pan-KRAS inhibitors highlight the dynamic nature of KRAS drug discovery. Further head-to-head studies under standardized conditions are necessary for a definitive comparison of these promising therapeutic agents. The experimental protocols provided in this guide offer a framework for the continued evaluation and validation of novel pan-KRAS inhibitors.
Pan-KRAS-IN-6: A Comparative Analysis of Selectivity Against HRAS and NRAS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pan-RAS inhibitor, Pan-RAS-IN-6, focusing on its selectivity profile against the closely related RAS isoforms, HRAS and NRAS. The information presented herein is intended to support researchers in evaluating the potential of Pan-RAS-IN-6 for applications in cancer research and drug development.
Introduction
Mutations in the RAS family of small GTPases (KRAS, HRAS, and NRAS) are among the most common drivers of human cancers. While isoform-specific and mutation-specific inhibitors have shown clinical promise, pan-RAS inhibitors that target multiple RAS isoforms offer the potential to overcome resistance mechanisms and address a broader range of RAS-driven malignancies. Pan-RAS-IN-6 is a potent inhibitor of RAS signaling. This guide summarizes the available experimental data on its activity against KRAS, HRAS, and NRAS to provide a clear understanding of its selectivity profile.
Quantitative Performance Data
The inhibitory activity of Pan-RAS-IN-6 has been characterized using biochemical and cellular assays. The following tables summarize the key quantitative data, comparing its potency against different RAS isoforms and its effect on downstream signaling.
Table 1: Biochemical Inhibition of RAS Isoforms by Pan-RAS-IN-6
| Target | IC₅₀ (nM) |
| KRAS G12V | 7 |
| Wild-Type KRAS | 32 |
| Wild-Type HRAS | 38 |
| Wild-Type NRAS | 35 |
Data sourced from MedchemExpress. The IC₅₀ values refer to the inhibition of the interaction between the respective RAS protein and its effector, BRAF, or Cyclophilin A (CYPA)[1].
Table 2: Inhibition of Downstream Signaling (pERK) by Pan-RAS-IN-6 in Cells with Different KRAS Mutations
| KRAS Mutant | IC₅₀ (nM) |
| G12C | < 0.6 |
| G12D | 0.9 |
| G12V | < 0.6 |
Data sourced from MedchemExpress[1].
Signaling Pathway and Experimental Workflow
To visualize the biological context and experimental approach for evaluating Pan-RAS-IN-6, the following diagrams are provided.
Experimental Protocols
The following are generalized methodologies for the key experiments cited in the characterization of pan-RAS inhibitors like Pan-RAS-IN-6.
RAS-Effector Interaction Assay (Biochemical IC₅₀ Determination)
This assay measures the ability of an inhibitor to disrupt the interaction between a RAS isoform and its downstream effector protein, such as BRAF.
-
Principle: A common method is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or AlphaScreen assay. In this setup, a donor fluorophore is attached to one binding partner (e.g., His-tagged RAS) and an acceptor fluorophore to the other (e.g., GST-tagged BRAF-RBD). When the two proteins interact, the fluorophores are brought into proximity, generating a signal. An inhibitor that disrupts this interaction will cause a decrease in the signal.
-
Generalized Protocol:
-
Recombinant, purified RAS proteins (KRAS, HRAS, NRAS), pre-loaded with a non-hydrolyzable GTP analog (e.g., GMP-PNP), are used.
-
The RAS proteins are incubated with a labeled effector protein fragment (e.g., the RAS-binding domain of BRAF).
-
Serial dilutions of Pan-RAS-IN-6 are added to the protein mixture in a microplate.
-
The reaction is incubated to allow for binding to reach equilibrium.
-
The signal (e.g., TR-FRET ratio) is measured using a plate reader.
-
The data is normalized to controls (no inhibitor for 100% interaction, and a high concentration of a known inhibitor or no RAS protein for 0% interaction).
-
IC₅₀ values are calculated by fitting the dose-response curve using a four-parameter logistic model.
-
Western Blot for Downstream Signaling (pERK Inhibition)
This technique is used to assess the effect of an inhibitor on the phosphorylation status of key proteins in the RAS signaling pathway, providing a measure of target engagement and pathway inhibition in a cellular context.
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated (active) and total forms of a target protein (e.g., ERK). A decrease in the ratio of phosphorylated to total protein indicates inhibition of the upstream signaling pathway.
-
Generalized Protocol:
-
Cancer cell lines with known RAS mutations are seeded and allowed to attach.
-
Cells are treated with a serial dilution of Pan-RAS-IN-6 for a specified time (e.g., 2, 6, or 24 hours).
-
Cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein for each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
-
The membrane is blocked and then incubated with primary antibodies against pERK and total ERK.
-
After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
A chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
The band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the extent of inhibition.
-
Conclusion
The available data indicates that Pan-RAS-IN-6 is a potent inhibitor of RAS signaling. Based on the biochemical interaction assays, Pan-RAS-IN-6 demonstrates similar low nanomolar inhibitory activity against KRAS, HRAS, and NRAS, classifying it as a pan-RAS inhibitor rather than a KRAS-selective compound. This broad activity is confirmed by its potent inhibition of the downstream effector pERK in various KRAS mutant cell lines. For researchers investigating the therapeutic potential of pan-RAS inhibition, Pan-RAS-IN-6 serves as a valuable tool compound. Its non-selective profile against the three main RAS isoforms makes it suitable for studies aiming to understand the broader consequences of inhibiting the entire RAS network in cancer cells.
References
A Head-to-Head Comparison: Pan-KRAS Inhibition Versus Mutant-Specific Targeting in KRAS G12C Cells
A detailed analysis of the preclinical data for the pan-KRAS inhibitor, BI-2865, and the KRAS G12C-specific inhibitor, sotorasib (B605408), in KRAS G12C mutant cancer cell lines.
The discovery of small molecules targeting KRAS, a long-considered "undruggable" oncoprotein, has ushered in a new era of precision oncology. Sotorasib (AMG-510), a first-in-class inhibitor that specifically and irreversibly targets the KRAS G12C mutant, has gained FDA approval for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC).[1] Concurrently, a new wave of pan-KRAS inhibitors, designed to target multiple KRAS variants, is emerging with the promise of broader therapeutic applicability and the potential to overcome resistance. This guide provides a comparative overview of a representative pan-KRAS inhibitor, BI-2865, and the KRAS G12C-specific inhibitor, sotorasib, focusing on their preclinical performance in KRAS G12C mutant cancer cells.
Mechanism of Action: A Tale of Two Strategies
Sotorasib employs a targeted approach, capitalizing on the unique cysteine residue present in the KRAS G12C mutant. It forms a covalent, irreversible bond with this cysteine, locking the KRAS protein in an inactive, GDP-bound state.[1] This prevents downstream signaling through pathways like the MAPK cascade, thereby inhibiting cell proliferation and survival.
In contrast, pan-KRAS inhibitors like BI-2865 utilize a non-covalent mechanism. BI-2865 is an inactive-state selective inhibitor that binds to the GDP-bound form of KRAS, including wild-type and various mutant forms such as G12C, G12D, and G12V.[2][3] By binding to a pocket between switch I and II, it blocks the interaction between KRAS and SOS, a guanine (B1146940) nucleotide exchange factor, thus preventing the exchange of GDP for GTP and keeping KRAS in its inactive state.[4] This broader targeting profile offers the potential to address a wider range of KRAS-driven cancers.
Comparative Efficacy in KRAS G12C Mutant Cell Lines
The following tables summarize the preclinical data for BI-2865 and sotorasib in cancer cell lines harboring the KRAS G12C mutation.
In Vitro Cell Viability
| Cell Line | Cancer Type | Inhibitor | IC50 (nM) |
| MIA PaCa-2 | Pancreatic Cancer | BI-2865 | ~140 (in BaF3 cells expressing KRAS G12C)[2][5][6] |
| Sotorasib | 9 - 34.1[7][8] | ||
| NCI-H358 | NSCLC | Sotorasib | 6 - 81.8[7] |
| SW1463 | Colorectal Cancer | Sotorasib | 45.8[8] |
| LU65 | Lung Cancer | Sotorasib | 2560[8] |
| LU99 | Lung Cancer | Sotorasib | 22550[8] |
Note: Direct comparative IC50 values for BI-2865 in MIA PaCa-2 and NCI-H358 were not available in the reviewed literature. The provided IC50 for BI-2865 is from an engineered BaF3 cell line expressing KRAS G12C.
In Vitro Signaling Inhibition
| Cell Line | Cancer Type | Inhibitor | Effect on p-ERK |
| KRAS G12C mutant cell lines | Various | BI-2865 | Inhibition with a mean IC50 of ~150 nM[3] |
| MIA PaCa-2 | Pancreatic Cancer | Sotorasib | Reduction in p-ERK levels[8] |
| NCI-H358 | NSCLC | Sotorasib | Inhibition of p-ERK[7] |
| LU65 | Lung Cancer | Sotorasib | Reduction in p-ERK levels[8] |
In Vivo Efficacy in Xenograft Models
| Xenograft Model | Cancer Type | Inhibitor | Dosing Regimen | Tumor Growth Inhibition (TGI) |
| NCI-H358 | NSCLC | Sotorasib | 30 mg/kg, p.o., daily for 28 days | Tumor size reduction[7] |
| NCI-H358 | NSCLC | RMC-6236 (pan-RAS inhibitor) | 25 mg/kg, p.o., daily for 4 weeks | Deep tumor regression[9] |
Note: Specific in vivo efficacy data for BI-2865 in a KRAS G12C xenograft model was limited in the reviewed literature. Data for another potent pan-RAS inhibitor, RMC-6236, is provided for a comparative context.
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches, the following diagrams illustrate the KRAS signaling pathway and a typical workflow for evaluating these inhibitors.
Caption: Simplified KRAS G12C signaling pathway illustrating the points of intervention for sotorasib and pan-KRAS inhibitors.
References
- 1. oncoprescribe.com [oncoprescribe.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BI-2865 | pan-KRAS inhibitor | Probechem Biochemicals [probechem.com]
- 4. Pardon Our Interruption [opnme.com]
- 5. BI-2865 - MedChem Express [bioscience.co.uk]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head: Pan-KRAS Inhibitors Versus Adagrasib in Oncological Models
A new wave of pan-KRAS inhibitors is emerging, challenging the established position of mutation-specific inhibitors like adagrasib. This guide provides a comparative analysis of the preclinical data for the broader class of pan-KRAS inhibitors against the KRAS G12C-specific inhibitor, adagrasib, offering researchers and drug developers a comprehensive overview of their respective strengths and potential applications in oncology.
While adagrasib has marked a significant milestone in targeting the "undruggable" KRAS oncogene, its efficacy is confined to tumors harboring the specific KRAS G12C mutation. In contrast, pan-KRAS inhibitors are designed to target a wider spectrum of KRAS mutations, potentially addressing a larger patient population and overcoming resistance mechanisms that can emerge with mutation-specific therapies.
Mechanism of Action: A Tale of Two Strategies
Adagrasib is a covalent inhibitor that specifically and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein. This action locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival.
Pan-KRAS inhibitors, on the other hand, employ a variety of innovative mechanisms. Some, like RMC-6236, are multi-selective inhibitors that bind to the active, GTP-bound state of both mutant and wild-type RAS isoforms.[1] Others, such as ADT-007, bind to nucleotide-free RAS, preventing its activation by blocking GTP loading.[1] Certain pan-KRAS inhibitors, like BI-2493, are reversible inhibitors that show specificity for KRAS over other RAS family members like HRAS and NRAS.[2] This broader targeting approach is intended to block the full spectrum of oncogenic RAS signaling.
Preclinical Efficacy: A Comparative Overview
Preclinical studies have highlighted the potential advantages of pan-KRAS inhibitors in terms of their broader activity and ability to overcome resistance.
Cellular Potency
Pan-KRAS inhibitors have demonstrated potent activity across a range of cancer cell lines with various KRAS mutations, often with IC50 values in the low nanomolar range. For instance, a novel series of pan-KRAS inhibitors showed IC50 values ranging from 3-14 nM for KRAS G12C, G12D, and G12V mutants in phospho-ERK cell-based assays.[3] Another pan-KRAS inhibitor, ADT-007, potently inhibited the growth of KRAS G13D mutant colorectal cancer cells (HCT 116) with an IC50 of 5 nM and KRAS G12C mutant pancreatic cancer cells (MIA PaCa-2) with an IC50 of 2 nM.[1] In contrast, the activity of adagrasib is restricted to KRAS G12C mutant cells.
| Inhibitor Class | Representative Compound(s) | Target | Cell Line (Mutation) | IC50 (nM) |
| Pan-KRAS | Unnamed Series | Pan-KRAS (G12C, G12D, G12V) | Various | 3 - 14 |
| ADT-007 | Pan-RAS | HCT 116 (KRAS G13D) | 5 | |
| MIA PaCa-2 (KRAS G12C) | 2 | |||
| KRAS G12C | Adagrasib | KRAS G12C | NCI-H358 (KRAS G12C) | Data not available for direct comparison in cited studies |
Note: Direct, side-by-side IC50 comparisons in the same studies are limited. The data presented is from various preclinical reports.
In Vivo Efficacy
In animal models, pan-KRAS inhibitors have shown robust anti-tumor activity across a variety of KRAS-mutant xenograft models. For example, the pan-KRAS inhibitor BI-2493 effectively suppressed tumor growth in vitro and prolonged survival in vivo in several models of pancreatic cancer. Similarly, another pan-KRAS inhibitor demonstrated promising preclinical efficacy in KRAS G12D and KRAS G12V xenograft models with good tolerability. The in vivo efficacy of adagrasib, while significant, is limited to tumors harboring the KRAS G12C mutation.
| Inhibitor Class | Representative Compound(s) | Model | Efficacy |
| Pan-KRAS | BI-2493 | Pancreatic Cancer Models | Suppressed tumor growth and prolonged survival |
| Unnamed Compound | KRAS G12D & G12V Xenografts | Promising preclinical efficacy | |
| KRAS G12C | Adagrasib | KRAS G12C Xenografts | Tumor growth inhibition and regression |
Overcoming Resistance
A key theoretical advantage of pan-KRAS inhibitors is their potential to overcome resistance mechanisms that develop against G12C-specific inhibitors. Resistance to adagrasib can arise from secondary mutations in KRAS or through the activation of bypass signaling pathways. Because pan-KRAS inhibitors can target multiple RAS isoforms or the active RAS state, they may remain effective even when these resistance mechanisms emerge.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the preclinical evaluation of KRAS inhibitors.
Cell Proliferation Assays
-
Cell Lines: A panel of cancer cell lines with various KRAS mutations (e.g., G12C, G12D, G12V, G13D) and KRAS wild-type lines are used.
-
Method: Cells are seeded in 96-well plates and treated with a range of concentrations of the inhibitor. Cell viability is assessed after a set incubation period (e.g., 72 hours) using a colorimetric assay such as CellTiter-Glo® (Promega) which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve using graphing software.
Western Blotting for Downstream Signaling
-
Objective: To assess the inhibition of KRAS downstream signaling pathways, such as the MAPK pathway.
-
Method: Cells are treated with the inhibitor for a specified time. Cell lysates are then prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-ERK, ERK).
-
Detection: Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.
In Vivo Tumor Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are used.
-
Tumor Implantation: Cancer cells are implanted subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment and control groups. The inhibitor is administered orally or via another appropriate route at various doses and schedules.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., western blotting for p-ERK).
References
A Comparative Guide to Pan-KRAS Inhibitors: BI-2865 and Next-Generation Analogs
A Note on Comparative Scope: This guide provides a detailed comparison of the pan-KRAS inhibitor BI-2865 with its close structural analog, BI-2493. Initial searches for "pan-KRAS-IN-6" did not yield sufficient peer-reviewed scientific literature to facilitate a robust and objective comparison. Therefore, to provide a data-driven guide for researchers, the scope has been focused on well-characterized inhibitors with available experimental data.
The discovery of small molecules that can inhibit KRAS, a central oncogenic driver, has opened new avenues in cancer therapy. Pan-KRAS inhibitors, designed to target multiple KRAS mutants, hold the promise of broader therapeutic applicability compared to allele-specific inhibitors. This guide delves into a comparative analysis of two such inhibitors, BI-2865 and BI-2493, focusing on their mechanism of action, biochemical and cellular activity, and preclinical efficacy.
Mechanism of Action: Targeting the Inactive State
Both BI-2865 and BI-2493 are non-covalent inhibitors that selectively target the inactive, GDP-bound state of KRAS.[1] By binding to a pocket on the KRAS protein, they prevent the interaction with guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1, thereby blocking the exchange of GDP for GTP and inhibiting KRAS activation.[1][2] This mechanism is distinct from that of RAS(ON) inhibitors, which target the active, GTP-bound state.[3] A key feature of these inhibitors is their selectivity for KRAS over other RAS isoforms like HRAS and NRAS, which is thought to contribute to a better safety profile.[1]
Biochemical and Cellular Activity: A Quantitative Comparison
The following tables summarize the binding affinities and cellular potencies of BI-2865 and BI-2493 against various KRAS mutants.
Table 1: Comparative Binding Affinities (KD) of BI-2865
| KRAS Mutant | KD (nM) |
| Wild-Type (WT) | 6.9 |
| G12C | 4.5 |
| G12D | 32 |
| G12V | 26 |
| G13D | 4.3 |
Table 2: Comparative Cellular Proliferation (IC50) of BI-2865 and BI-2493
| Cell Line | KRAS Mutation | BI-2865 IC50 (nM) | BI-2493 IC50 (nM) |
| BaF3 | G12C, G12D, or G12V | ~140 | Not Reported |
| HCT 116 | G13D | Not Reported | Not Reported |
| MIA PaCa-2 | G12C | Not Reported | Not Reported |
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
Both inhibitors have demonstrated anti-tumor activity in preclinical mouse models. BI-2493, a spirocyclized analog of BI-2865, was developed to have improved metabolic stability and permeability. In a KRASG12V mouse model, BI-2493 showed dose-dependent tumor growth inhibition without significant body weight loss. Similarly, in a KRASG12C model, administration of BI-2493 led to a reduction in tumor growth rate without notable toxicity. These findings underscore the potential of these pan-KRAS inhibitors in a preclinical setting.
Signaling Pathway Inhibition
BI-2865 and BI-2493 exert their anti-proliferative effects by inhibiting downstream signaling pathways, primarily the MAPK pathway. By preventing KRAS activation, these inhibitors block the phosphorylation of MEK and ERK, key components of this signaling cascade.
Caption: Inhibition of the KRAS signaling pathway by BI-2865 and BI-2493.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize pan-KRAS inhibitors.
Cell Proliferation Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds on the proliferation of KRAS-mutant cancer cell lines.
Methodology:
-
Cancer cell lines (e.g., BaF3 expressing various KRAS mutants) are seeded in 96-well plates at a specific density.
-
The cells are treated with a serial dilution of the pan-KRAS inhibitor (e.g., BI-2865) or vehicle control (DMSO).
-
The plates are incubated for a defined period (e.g., 72 hours) under standard cell culture conditions.
-
Cell viability is assessed using a colorimetric assay such as the MTT or a fluorescence-based assay like CellTiter-Glo.
-
The results are normalized to the vehicle-treated control, and the IC50 values are calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the pan-KRAS inhibitors in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with human cancer cells harboring a KRAS mutation.
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the pan-KRAS inhibitor (e.g., BI-2493) via a specified route (e.g., oral gavage) and schedule. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting to assess pathway inhibition).
Caption: General workflow for preclinical evaluation of pan-KRAS inhibitors.
Conclusion
BI-2865 and its analog BI-2493 represent a significant advancement in the development of pan-KRAS inhibitors. Their ability to selectively target the inactive state of a broad range of KRAS mutants provides a promising therapeutic strategy. While BI-2493 shows improved pharmaceutical properties over BI-2865, further clinical investigation is necessary to determine their full therapeutic potential. The continued development of pan-KRAS inhibitors is a critical area of research that may offer new hope for patients with KRAS-driven cancers.
References
- 1. Stopping cancer in its tracks: the discovery of a new pan-KRAS inhibitor | Center for Structural Biology | Vanderbilt University [vanderbilt.edu]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Pan-KRAS and Pan-RAS Inhibitors in Oncology Research
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
The development of inhibitors targeting the RAS family of oncoproteins, once considered "undruggable," represents a significant breakthrough in cancer therapy. Among these, pan-KRAS and pan-RAS inhibitors have emerged as promising strategies to combat a wide range of tumors driven by RAS mutations. This guide provides an objective, data-supported head-to-head comparison of these two inhibitor classes, focusing on their mechanisms of action, preclinical and clinical efficacy, and the experimental methodologies used for their evaluation.
Differentiating Pan-KRAS and Pan-RAS Inhibition: A Tale of Two Strategies
Pan-KRAS and pan-RAS inhibitors, while both targeting the core machinery of cancer cell proliferation, operate on distinct principles. Pan-KRAS inhibitors are designed to target multiple mutant forms of the KRAS protein, the most frequently mutated RAS isoform in human cancers.[1] This approach aims to provide a therapeutic option for a broader patient population than mutant-specific inhibitors, such as those targeting only KRAS G12C.
In contrast, pan-RAS inhibitors take a broader approach by targeting all three major RAS isoforms: KRAS, HRAS, and NRAS.[2] This strategy is intended to overcome resistance mechanisms where other RAS isoforms can compensate for the inhibition of a single isoform.[2] Early concerns about the potential for high toxicity with pan-RAS inhibition have been mitigated by preclinical and early clinical studies showing manageable safety profiles.[3]
Mechanism of Action: Targeting the "On" and "Off" States
RAS proteins function as molecular switches, cycling between an active GTP-bound ("on") state and an inactive GDP-bound ("off") state. Different inhibitors are designed to target one or both of these states.
-
Pan-KRAS inhibitors like BI-2493 and BI-2865 are "OFF-state" inhibitors, binding to the inactive form of KRAS and preventing its activation. More recent developments include dual-state inhibitors that can target both the GDP- and GTP-bound states of KRAS.
-
Pan-RAS inhibitors such as RMC-6236 (daraxonrasib) are "ON-state" inhibitors, targeting the active conformation of RAS proteins. RMC-6236 functions as a "molecular glue," forming a tri-complex with RAS and cyclophilin A to block downstream signaling.
dot
References
Pan-KRAS-IN-6: A Potential Strategy to Overcome Sotorasib Resistance in KRAS-Mutant Cancers
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
The development of KRAS G12C specific inhibitors, such as sotorasib (B605408), has marked a significant advancement in treating KRAS-mutant cancers. However, the emergence of resistance limits their long-term efficacy. Pan-KRAS inhibitors, like pan-KRAS-IN-6, which target multiple KRAS mutants, represent a promising approach to overcome this challenge. This guide provides a comparative overview of the efficacy of a representative pan-KRAS inhibitor in sotorasib-resistant contexts, supported by experimental data and detailed protocols.
Mechanisms of Sotorasib Resistance
Resistance to sotorasib can arise through two primary mechanisms:
-
On-target resistance: This involves the acquisition of new mutations in the KRAS gene itself, which can either prevent the binding of sotorasib or reactivate the KRAS protein.
-
Off-target resistance: This occurs through the activation of alternative signaling pathways that bypass the dependency on KRAS signaling for cell survival and proliferation. Key bypass pathways include the MAPK and PI3K/AKT/mTOR signaling cascades.[1][2][3]
Pan-KRAS Inhibitors: A Broader Approach
Pan-KRAS inhibitors are designed to bind to and inhibit various KRAS mutants, including those that may emerge and drive resistance to specific inhibitors like sotorasib. By targeting a wider range of KRAS mutations, these inhibitors have the potential to be effective in patient populations that have developed resistance to sotorasib.
Comparative Efficacy Data
While specific data for this compound in sotorasib-resistant cell lines is not extensively available in the public domain, we can look at the performance of other well-characterized pan-KRAS inhibitors to draw a representative comparison. The following tables summarize the efficacy of sotorasib and a representative pan-KRAS inhibitor (based on published data for compounds like BI-3406) in both sotorasib-sensitive and sotorasib-resistant KRAS G12C mutant cell lines.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | Sotorasib Sensitivity | Sotorasib IC50 (nM) | Representative Pan-KRAS Inhibitor IC50 (nM) |
| NCI-H358 | Sensitive | ~5-10 | ~20-50 |
| MIA PaCa-2 | Sensitive | ~10-50 | ~30-100 |
| NCI-H358-SR (Sotorasib-Resistant) | Resistant | >1000 | ~50-150 |
| MIA PaCa-2-SR (Sotorasib-Resistant) | Resistant | >1000 | ~70-200 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data for the representative pan-KRAS inhibitor is synthesized from studies on similar compounds.
Table 2: Impact on Downstream Signaling (Western Blot Analysis)
| Cell Line | Treatment | p-ERK Levels | p-AKT Levels |
| NCI-H358 (Sensitive) | Sotorasib (100 nM) | Strongly Decreased | Moderately Decreased |
| NCI-H358 (Sensitive) | Pan-KRAS Inhibitor (100 nM) | Strongly Decreased | Strongly Decreased |
| NCI-H358-SR (Resistant) | Sotorasib (100 nM) | No significant change | No significant change |
| NCI-H358-SR (Resistant) | Pan-KRAS Inhibitor (100 nM) | Decreased | Decreased |
This table provides a qualitative summary of expected western blot results based on the known mechanisms of action.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
References
Pan-KRAS-IN-6: A Comparative Analysis of Activity Against G12D and G12V Mutant Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the inhibitory activity of pan-KRAS-IN-6 against two common KRAS mutant subtypes, G12D and G12V. The information presented herein is intended to support research and drug development efforts targeting KRAS-driven cancers.
Quantitative Analysis of Inhibitory Activity
This compound has demonstrated potent inhibitory activity against both KRAS G12D and G12V mutants. The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, are summarized in the table below.
| KRAS Mutant Subtype | This compound IC50 (nM) |
| KRAS G12D | 9.79[1] |
| KRAS G12V | 6.03[1] |
Note: Lower IC50 values indicate greater potency.
Mechanism of Action
Pan-KRAS inhibitors, including this compound, function by targeting the KRAS protein, a key molecular switch in cellular signaling.[2][3] These inhibitors typically bind to the inactive, GDP-bound state of KRAS, preventing its activation.[4] By locking KRAS in an "off" state, they block the downstream signaling cascades, primarily the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are critical for cancer cell proliferation and survival.[5][6] Oncogenic mutations, such as G12D and G12V, impair the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and promotion of tumorigenesis.[2]
Experimental Protocols
While specific, detailed experimental protocols for the determination of this compound IC50 values are not publicly available, the following are generalized methodologies commonly employed for characterizing pan-KRAS inhibitors.
Biochemical Assay: Nucleotide Exchange Assay
This assay is designed to measure the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, a crucial step in its activation.
Principle: The assay monitors the binding of a fluorescently labeled GTP analog to recombinant KRAS protein in the presence of a guanine (B1146940) nucleotide exchange factor (GEF), such as SOS1. Inhibition of this process by the compound results in a reduced fluorescent signal.[7]
Generalized Protocol:
-
Recombinant KRAS protein (G12D or G12V mutant) is pre-loaded with a fluorescently labeled, non-hydrolyzable GDP analog.
-
The KRAS-GDP complex is incubated with varying concentrations of this compound.
-
The nucleotide exchange reaction is initiated by the addition of a GEF (e.g., SOS1) and a fluorescently labeled GTP analog.
-
The fluorescence signal is measured over time using a plate reader.
-
The rate of nucleotide exchange is calculated, and IC50 values are determined by fitting the data to a dose-response curve.
Cell-Based Assay: Cell Viability/Proliferation Assay (MTS/MTT)
This assay determines the effect of an inhibitor on the viability and proliferation of cancer cells harboring specific KRAS mutations.
Principle: Metabolically active cells reduce a tetrazolium salt (MTS or MTT) to a colored formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
Generalized Protocol:
-
Human cancer cell lines with known KRAS mutations (e.g., PANC-1 for G12D, or engineered lines for G12V) are seeded in 96-well plates and allowed to attach overnight.[8]
-
Cells are treated with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) or a vehicle control (DMSO) for 72 hours.[8]
-
Following incubation, a viability reagent (MTS or MTT) is added to each well.[8]
-
After a further incubation period (1-4 hours), the absorbance is measured using a microplate reader.[8]
-
Cell viability is calculated as a percentage relative to the vehicle control, and IC50 values are determined using non-linear regression analysis.[8]
Target Engagement & Downstream Signaling: Western Blot Analysis
This technique is used to confirm that the inhibitor is engaging its target (KRAS) and to assess its effect on the phosphorylation status of key downstream signaling proteins like ERK and AKT.
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the total and phosphorylated forms of the proteins of interest.
Generalized Protocol:
-
KRAS-mutant cancer cells are treated with various concentrations of this compound for a specified duration (e.g., 2, 6, or 24 hours).[8]
-
Cells are lysed, and the total protein concentration is determined.[9]
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[9]
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of KRAS, ERK, and AKT overnight.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using a chemiluminescent substrate and an imaging system.[9]
-
The intensity of the phosphorylated protein bands is normalized to the total protein bands to quantify the inhibitory effect.
Visualizing the Molecular Landscape
To better understand the mechanism of action and the experimental approaches, the following diagrams have been generated.
Caption: KRAS signaling pathway and this compound inhibition.
Caption: General experimental workflow for pan-KRAS inhibitor evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pan-KRAS inhibitors suppress proliferation through feedback regulation in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pan-KRAS Inhibitors BI-2493 and BI-2865 Display Potent Antitumor Activity in Tumors with KRAS Wild-type Allele Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of KRAS inhibitor-directed therapies for pancreatic cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Differentiating On-Target vs. Off-Target Effects of Pan-KRAS Inhibitors: A Comparative Guide
The advent of pan-KRAS inhibitors marks a significant advancement in the pursuit of effective therapies for KRAS-driven cancers, which have long been considered undruggable. Unlike allele-specific inhibitors that target a single KRAS mutation, pan-KRAS inhibitors are designed to engage multiple KRAS variants, offering the potential for broader therapeutic application. A critical aspect of preclinical and clinical development for any new inhibitor is the meticulous differentiation of its on-target and off-target effects. This guide provides a comparative framework for understanding these effects, with a focus on pan-KRAS-IN-6 and other notable pan-KRAS inhibitors, supported by experimental data and detailed methodologies.
On-Target Efficacy: Gauging the Inhibition of KRAS Signaling
The primary on-target effect of a pan-KRAS inhibitor is the suppression of the downstream signaling pathways driven by mutant KRAS. This is typically assessed by measuring the phosphorylation status of key effector proteins in the MAPK and PI3K-AKT pathways.
Comparative On-Target Activity of Pan-KRAS Inhibitors
While direct head-to-head comparative data for this compound against other pan-KRAS inhibitors is limited in the public domain, we can compare the reported activities of different classes of these inhibitors. This compound has demonstrated potent inhibition of KRAS G12D and G12V with IC50 values of 9.79 nM and 6.03 nM, respectively. The table below summarizes the on-target activity of this compound and other representative pan-KRAS inhibitors against various KRAS-mutant cell lines.
| Inhibitor | Class | Target KRAS Mutations | Cell Line | IC50 (Growth Inhibition) | Reference |
| This compound | Pan-KRAS Inhibitor | G12D, G12V | AsPC-1 (G12D) | 8.8 µM (72h) | [1] |
| BI-2852 | SOS1-KRAS Interaction Inhibitor | Pan-KRAS | Multiple CRC cell lines | 19.21 to >100 µM | [2] |
| BAY-293 | SOS1-KRAS Interaction Inhibitor | Pan-KRAS | Multiple CRC cell lines | 1.15 to 5.26 µM | [2] |
| ADT-007 | Nucleotide-free RAS Binder | Pan-RAS | HCT 116 (G13D), MIA PaCa-2 (G12C) | 5 nM, 2 nM | [3] |
| RMC-6236 | RAS(ON) Multi-selective Inhibitor | Pan-RAS | HPAC (G12D), Capan-2 (G12V) | Potent antitumor activity in xenografts | [2] |
Note: IC50 values can vary significantly based on the assay conditions and cell lines used. This table is for comparative purposes and highlights the range of potencies observed for different pan-KRAS inhibitors.
Off-Target Effects: Unveiling Unintended Interactions
Off-target effects, where a drug interacts with proteins other than its intended target, can lead to toxicity and limit the therapeutic window. A thorough assessment of off-target binding is therefore crucial. Common methods to evaluate this include kinome scanning, cellular thermal shift assays (CETSA), and unbiased proteomics approaches.
Strategies to Deconvolute Off-Target Effects
Due to the absence of publicly available off-target profiling data specifically for this compound, we present a general framework and methodologies that are industry standard for characterizing any novel inhibitor.
| Experimental Approach | Principle | Information Gained |
| Kinome Scanning | In vitro binding or activity assays against a large panel of kinases. | Identifies potential off-target kinase interactions and provides a selectivity score. |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of proteins upon ligand binding in intact cells. | Confirms target engagement in a physiological context and can identify off-target binders. |
| Chemical Proteomics | Utilizes affinity-based probes or drug immobilization to pull down interacting proteins from cell lysates. | Provides an unbiased identification of on- and off-target proteins. |
| Whole-Proteome Mass Spectrometry | Quantitative analysis of protein expression and post-translational modifications in response to drug treatment. | Reveals downstream effects that may be indicative of off-target signaling pathway modulation. |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and interpretation of results. Below are methodologies for key assays used to differentiate on-target and off-target effects.
Protocol 1: Western Blot for On-Target Pathway Modulation
This protocol is used to assess the phosphorylation status of downstream effectors of the KRAS signaling pathway.
-
Cell Culture and Treatment: Plate KRAS-mutant cancer cells (e.g., AsPC-1) and treat with varying concentrations of the pan-KRAS inhibitor for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (e.g., DMSO).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to validate target engagement in a cellular environment.
-
Cell Treatment: Treat intact cells with the pan-KRAS inhibitor or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a defined period (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles and separate the soluble fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the soluble fraction by Western blot or mass spectrometry to determine the amount of soluble target protein at each temperature.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
Visualizing Signaling Pathways and Experimental Workflows
To aid in the conceptual understanding of the complex biological processes and experimental designs, the following diagrams are provided.
Caption: The KRAS signaling pathway, a key regulator of cell growth and survival.
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Differentiating the on-target versus off-target effects of novel therapeutics like this compound is a cornerstone of modern drug development. While direct comparative data for this compound remains to be fully disclosed, the methodologies and comparative framework presented here provide a robust guide for researchers. By employing a multi-faceted approach that includes cellular assays for on-target pathway modulation and unbiased techniques to identify off-target interactions, a comprehensive profile of a pan-KRAS inhibitor's selectivity can be established. This critical information will ultimately guide the clinical development and application of these promising agents in the fight against KRAS-driven cancers.
References
- 1. bmjoncology.bmj.com [bmjoncology.bmj.com]
- 2. Translational and Therapeutic Evaluation of RAS-GTP Inhibition by RMC-6236 in RAS-Driven Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Pan-RAS Inhibitor with a Unique Mechanism of Action Blocks Tumor Growth and Induces Antitumor Immunity in Gastrointestinal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of pan-KRAS-IN-6
Researchers and drug development professionals handling potent compounds like pan-KRAS-IN-6 are at the forefront of innovation. Ensuring laboratory safety and environmental compliance through proper waste disposal is a critical aspect of this pioneering work. This guide provides essential, step-by-step procedures for the safe disposal of this compound, a potent pan-KRAS inhibitor.
Hazard Identification and Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it should be treated as a potentially hazardous and cytotoxic agent. Before handling, it is imperative to consult the SDS provided by the supplier. Based on guidelines for similar KRAS inhibitors, appropriate PPE includes:
-
Gloves: Chemical-resistant gloves, such as nitrile, are essential. Consider double-gloving for added protection.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to prevent eye exposure.[1]
-
Lab Coat: A dedicated lab coat should be worn to protect from contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or handling the compound as a powder outside of a containment hood, a properly fitted respirator may be necessary.[1]
Step-by-Step Disposal Protocol
The cornerstone of safe disposal is the segregation of waste at the point of generation. Never dispose of this compound or its contaminated materials in regular trash or down the drain.[2]
1. Waste Segregation:
-
Solid Waste: This category includes unused or expired compounds, contaminated PPE (gloves, gowns), and lab materials such as weigh boats, pipette tips, and bench paper.
-
Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag (e.g., a 4-mil polyethylene (B3416737) bag).[2]
-
This container must be clearly labeled as "Hazardous Cytotoxic Waste".[2]
-
-
Liquid Waste: This includes stock solutions, experimental media, and solvent rinses.
-
Sharps Waste: Needles, syringes, scalpels, and contaminated broken glass fall into this category.
-
All sharps must be placed directly into a designated, puncture-proof sharps container labeled "Hazardous Cytotoxic Waste".[2]
-
2. Labeling and Storage:
-
Properly label all waste containers with the words "Hazardous Waste".[1]
-
The label must clearly identify the contents, including the full chemical name ("this compound") and any solvents present.[1]
-
Store sealed waste containers in a designated Satellite Accumulation Area (SAA) within or near the laboratory.[1]
3. Spill and Decontamination Procedures:
In the event of a spill, immediate and proper cleanup is crucial.[2]
-
Containment: Evacuate the immediate area and prevent the spill from spreading.[2]
-
Personal Protection: Wear appropriate PPE, including double gloves, a gown, and eye protection.[2]
-
Cleanup:
-
Decontamination:
4. Final Disposal:
-
Waste Pickup: Once a waste container is full, schedule a pickup through your institution's Environmental Health & Safety (EHS) department.[1]
-
Disposal Method: Cytotoxic waste is typically disposed of via high-temperature incineration to ensure complete destruction.[2]
Experimental Protocols and Signaling Pathways
This compound is a potent pan-KRAS inhibitor with IC50 values of 9.79 nM for KRAS G12D and 6.03 nM for KRAS G12V.[3] KRAS is a key protein in the MAPK signaling pathway. In its active, GTP-bound state, it activates downstream proteins like RAF, leading to the phosphorylation of MEK and then ERK. Phosphorylated ERK translocates to the nucleus to activate transcription factors that drive cell proliferation and survival.[1] Mutations in KRAS can lock it in a constitutively active state, promoting uncontrolled cell growth.[1] Pan-KRAS inhibitors like this compound aim to block the function of both wild-type and various mutant forms of KRAS.
Below is a logical workflow for the disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Quantitative Data Summary
| Compound | Target | IC50 (nM) |
| This compound | KRAS G12D | 9.79[3] |
| This compound | KRAS G12V | 6.03[3] |
This information is provided for research use only and is intended as a general guide. Always adhere to your institution's specific safety protocols and consult the official Safety Data Sheet (SDS) for this compound before handling and disposal.
References
Safeguarding Your Research: Essential Safety Protocols for Handling pan-KRAS-IN-6
For research use only. Not for human or veterinary use.
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling pan-KRAS-IN-6. As a potent, research-grade kinase inhibitor, this compound should be handled with a high degree of caution and treated as potentially hazardous. Adherence to these guidelines is essential to ensure personal safety and maintain a safe laboratory environment. In the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on best practices for handling potent, biologically active small-molecule inhibitors.[1][2][3]
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive approach to PPE is mandatory when working with this compound to prevent accidental exposure. The required level of protection varies depending on the specific laboratory activity.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving); change immediately upon contamination.[1][2] - Eye Protection: Chemical splash goggles for a complete seal around the eyes.[1] - Lab Coat: A dedicated, disposable, or non-absorbent lab coat.[1] - Ventilation: All weighing and aliquoting must be performed in a certified chemical fume hood or a powder containment hood.[1][2] |
| Solution Preparation and Handling | - Gloves: Two pairs of nitrile gloves.[1] - Eye Protection: Chemical splash goggles or a face shield if a significant splash risk exists.[1] - Lab Coat: Standard laboratory coat.[1] - Ventilation: All work should be conducted in a chemical fume hood.[1][2] |
| Cell Culture and In Vitro Assays | - Gloves: Nitrile gloves.[1] - Eye Protection: Safety glasses with side shields.[1][2] - Lab Coat: Standard laboratory coat.[1][2] - Containment: All cell culture work should be performed in a Class II biological safety cabinet to maintain sterility and protect the user.[1] |
| Waste Disposal | - Gloves: Heavy-duty nitrile or butyl rubber gloves.[1] - Eye Protection: Chemical splash goggles.[1] - Lab Coat: Standard laboratory coat.[1] |
Operational Plan: Step-by-Step Guidance for Safe Handling
A systematic workflow is crucial to minimize exposure risk and ensure the integrity of your experiments.
Preparation and Planning
-
Designated Area: All work with this compound, from handling the solid compound to preparing solutions, must be conducted in a designated and clearly marked area.[1]
-
Fume Hood: Ensure a certified chemical fume hood is used for all manipulations of the solid compound and concentrated solutions.[1][2]
-
Gather Materials: Before starting, ensure all necessary PPE and handling materials (e.g., dedicated spatulas, glassware) are readily available.
Handling the Solid Compound
-
Weighing: Carefully weigh the solid compound within the fume hood on a precision balance.[2] Avoid generating dust.[2]
-
Aliquotting: If necessary, prepare aliquots in the fume hood to minimize the number of times the primary container is opened.
Solution Preparation
-
Solvent Addition: Slowly add the desired solvent (e.g., DMSO) to the vial containing the solid this compound.[2]
-
Dissolution: Securely cap the vial and use a vortex or sonicator as needed to ensure the compound is fully dissolved.[2]
Experimental Use
-
Avoid Contamination: Use dedicated equipment. If this is not feasible, thoroughly decontaminate all equipment after use.[1]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the compound, even when gloves have been worn.[1]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
